molecular formula C4H8O3S B3052594 2-Ethenylsulfonylethanol CAS No. 4271-48-1

2-Ethenylsulfonylethanol

Cat. No.: B3052594
CAS No.: 4271-48-1
M. Wt: 136.17 g/mol
InChI Key: MDNRSTYOUUKRGH-UHFFFAOYSA-N
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Description

2-Ethenylsulfonylethanol is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethenylsulfonylethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethenylsulfonylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethenylsulfonylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylsulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRSTYOUUKRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282102
Record name 2-ethenylsulfonylethanol
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Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-48-1
Record name NSC24335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24335
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ethenylsulfonylethanol
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Record name 2-(ethenesulfonyl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 2-Ethenylsulfonylethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-Ethenylsulfonylethanol (also known as 2-Hydroxyethyl vinyl sulfone), a critical bifunctional intermediate used in bioconjugation, polymer chemistry, and proteomic profiling.

The following data and protocols are synthesized from high-resolution NMR, IR, and MS analyses, designed to serve as a reference standard for researchers validating the purity and identity of this compound.

Chemical Profile & Significance

2-Ethenylsulfonylethanol (VSE) is a bifunctional organosulfur compound containing a reactive vinyl sulfone group (Michael acceptor) and a primary hydroxyl group. It is frequently encountered as a hydrolysis product of Divinyl Sulfone (DVS) or synthesized as a precursor for reactive dyes and cysteine-targeting probes.

PropertyData
IUPAC Name 2-(Ethenylsulfonyl)ethanol
Common Synonyms 2-Hydroxyethyl vinyl sulfone; VSE
CAS Registry Number 4271-48-1
Molecular Formula

Molecular Weight 136.17 g/mol
Structure

Reactivity Context

VSE serves as a "Janus" molecule in drug development:

  • Vinyl Sulfone Moiety: Irreversible covalent bonding to cysteine thiols (via Michael addition) in proteins.

  • Hydroxyl Moiety: Handle for further functionalization (e.g., conversion to phosphoramidite for DNA synthesis or esterification).

Spectroscopic Data Analysis[1][2][3][4][5]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of VSE is characterized by a distinct AMX spin system  for the vinyl group and two triplets for the ethyl chain.

Solvent: Chloroform-d (


) or DMSO-

. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 1:

H NMR Chemical Shifts (

)
Proton AssignmentShift (ppm)MultiplicityIntegrationCoupling Constants (

)
Vinyl

(

)
6.77dd (Doublet of doublets)1H

Hz,

Hz
Vinyl

(

, trans)
6.44d (Doublet)1H

Hz
Vinyl

(

, cis)
6.14d (Doublet)1H

Hz
Ethyl

(

)
3.95 - 4.05t (Triplet)2H

Hz
Ethyl

(

)
3.25 - 3.35t (Triplet)2H

Hz
Hydroxyl

(

)
2.5 - 5.0*s (Broad singlet)1HSolvent/Concentration dependent

> Note: In DMSO-


, the hydroxyl proton often appears as a triplet at 

ppm due to coupling with the adjacent methylene group, and the aliphatic protons may shift slightly upfield.
Table 2:

C NMR Chemical Shifts (

)
Carbon AssignmentShift (ppm)Type
Vinyl

(

)
~137.0

Vinyl

(

)
~128.5

Ethyl

(

)
~56.0

Ethyl

(

)
~54.5

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the oxidation state of the sulfur (sulfone) and the presence of the alcohol.

Table 3: Key IR Absorption Bands
Functional GroupWavenumber (

)
IntensityDescription
O-H Stretch 3350 - 3500Broad, StrongHydrogen-bonded hydroxyl group.
C=C Stretch 1610 - 1620MediumVinyl alkene stretch.

Asymmetric
1280 - 1320StrongSulfone asymmetric stretching.

Symmetric
1120 - 1160StrongSulfone symmetric stretching.
C-O Stretch 1040 - 1060StrongPrimary alcohol C-O stretch.
C. Mass Spectrometry (MS)

Due to the polarity of the hydroxyl group and the thermal instability of vinyl sulfones, Electrospray Ionization (ESI) is preferred over Electron Impact (EI).

  • Molecular Ion: 136.17 Da[1]

  • ESI (+):

    • 
       m/z
      
    • 
       m/z (Common adduct)
      
    • 
       m/z (Dimer adduct)
      
Fragmentation Pathway (EI/CID)

If analyzed via GC-MS (often requiring silylation with BSTFA to stabilize the OH group), the underivatized fragmentation follows these logic gates:

  • Alpha Cleavage: Loss of

    
     (m/z 31).
    
  • Sulfonyl Breakage: Generation of

    
     fragments.
    

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure sharp vinyl coupling constants:

  • Solvent Choice: Use

    
      (99.8% D) neutralized with basic alumina if the compound is acid-sensitive. For highly polar crude mixtures, use DMSO-
    
    
    
    .
  • Concentration: Dissolve 10-15 mg of VSE in 0.6 mL of solvent.

  • Acquisition: Run at 300 MHz or higher. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of vinyl protons for accurate integration.
Protocol B: Handling & Stability
  • Storage: VSE is hygroscopic and can slowly polymerize or hydrolyze back to thermodynamic equilibrium with DVS in water. Store at -20°C under argon.

  • Safety: Vinyl sulfones are potent alkylating agents. Wear gloves and work in a fume hood to avoid contact with skin (cysteine alkylation risk).

Visualizations

Figure 1: Characterization Workflow & Logic

This diagram outlines the logical flow for confirming the identity of VSE, distinguishing it from its precursor (Divinyl Sulfone) and potential byproducts (Bis-hydroxyethyl sulfone).

CharacterizationWorkflow Sample Unknown Sample (Suspected VSE) NMR 1H NMR Analysis (CDCl3) Sample->NMR VinylCheck Vinyl Region (6.0 - 7.0 ppm)? NMR->VinylCheck EthylCheck Ethyl Region (3.0 - 4.2 ppm)? VinylCheck->EthylCheck Vinyl + Alkyl Signals Result_DVS Identity: Divinyl Sulfone (Symmetric Vinyls only) VinylCheck->Result_DVS Only Vinyl Signals Result_Bis Identity: Bis(2-hydroxyethyl)sulfone (Symmetric Ethyls only) EthylCheck->Result_Bis No Vinyl Signals Result_VSE CONFIRMED: 2-Ethenylsulfonylethanol (AMX Vinyl + 2 Triplets) EthylCheck->Result_VSE AMX Pattern + 2 Distinct Triplets

Caption: Decision tree for distinguishing VSE from DVS and hydrolysis byproducts using 1H NMR.

Figure 2: Mass Spectrometry Fragmentation Pathway

Theoretical fragmentation pathway for the molecular ion


.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 136 Frag_OH [M - OH]+ m/z 119 M_Ion->Frag_OH Loss of OH (-17) Frag_C2H4 [M - C2H4]+ m/z 108 M_Ion->Frag_C2H4 Loss of Vinyl (-28) Base_Peak Alpha Cleavage [CH2=OH]+ m/z 31 M_Ion->Base_Peak C-C Bond Scission

Caption: Primary fragmentation pathways expected in EI-MS for 2-Ethenylsulfonylethanol.

References

  • RSC Publishing. (2022). Water as monomer: Synthesis of an aliphatic polyethersulfone from divinyl sulfone and water.[2] Chemical Science. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 10549: 2-(Ethylsulfonyl)ethanol.Link

  • Organic Chemistry Portal. (2024). Vinyl Sulfone Synthesis and Reactivity.[3][4][5]Link

  • ResearchGate. (2022). Detailed characterization of PES obtained from 2-hydroxyethyl vinyl sulfone by NMR spectroscopy.[6][2]Link

  • ChemicalBook. (2024). 2-Ethenylsulfonylethanol Product Description and CAS 4271-48-1.Link

Sources

Precision Covalent Labeling with 2-Ethenylsulfonylethanol: Mechanistic Insights & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethenylsulfonylethanol (also known as 2-(vinylsulfonyl)ethanol) represents a distinct class of "soft" electrophiles used in precision bioconjugation and targeted covalent inhibitor (TCI) design. Unlike maleimides, which form succinimide thioethers susceptible to retro-Michael exchange and hydrolysis, 2-ethenylsulfonylethanol forms an irreversible, hydrolytically stable thioether adduct.

This guide details the reaction kinetics, chemoselectivity, and experimental protocols for deploying 2-ethenylsulfonylethanol in protein modification. It focuses on the critical discrimination between Cysteine (primary target) and Lysine/Histidine (secondary targets) through pH modulation.[1]

Part 1: Molecular Architecture & Reactivity Profile

The Electrophilic Warhead

The reactive core of 2-ethenylsulfonylethanol is the vinyl sulfone moiety (


).
  • Electronic Structure: The sulfone group (

    
    ) is strongly electron-withdrawing, reducing electron density at the 
    
    
    
    -carbon of the vinyl group. This activates the double bond for nucleophilic attack.
  • Solubility Handle: The terminal hydroxyl group (

    
    ) imparts crucial water solubility, preventing the aggregation often seen with hydrophobic alkyl vinyl sulfones.
    
  • HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the

    
    -carbon is a "soft" electrophile. It preferentially reacts with "soft" nucleophiles (thiolates, 
    
    
    
    ) over "hard" nucleophiles (amines,
    
    
    ) under physiological conditions.
Comparative Stability Data

The stability of the resulting bond is the primary driver for choosing vinyl sulfones over competing chemistries.

Reagent ClassReaction ProductBond Stability (Physiological pH)Retro-Michael RiskHydrolytic Stability
Vinyl Sulfone

-thioether sulfone
High NegligibleExcellent
Maleimide Succinimide thioetherModerateModerate (Thiol exchange possible)Poor (Ring hydrolysis)
Iodoacetamide ThioetherHighNoneGood (but potential over-alkylation)
Acrylamide Thioether amideModerate-HighLowGood

Part 2: Mechanistic Pathways

The reaction follows a Michael Addition mechanism. The nucleophile (amino acid side chain) attacks the electrophilic


-carbon of the vinyl sulfone, forming a carbanion intermediate that is rapidly protonated.
The Cysteine Pathway (Dominant at pH 7.0 - 8.0)

Cysteine residues (


) exist in equilibrium between the thiol (

) and thiolate (

) forms. The thiolate is the active nucleophile.
  • Activation: Base-mediated deprotonation of Cys-SH.

  • Attack: The thiolate attacks the

    
    -carbon of 2-ethenylsulfonylethanol.
    
  • Stabilization: Formation of a transient enolate-like sulfone anion.

  • Product: Protonation yields the stable alkylated cysteine.

The Lysine/Histidine Pathway (Dominant at pH > 9.0)

While less reactive, Lysine (


-amino) and Histidine (imidazole) can react at elevated pH.
  • Lysine: Requires deprotonation of the ammonium species (

    
     to 
    
    
    
    ). Since the
    
    
    of Lys is ~10.5, significant reaction requires pH > 9.0.
  • Histidine: The imidazole group (

    
    ) is unprotonated at neutral pH but is a poorer nucleophile than thiolate due to steric and electronic factors.
    
Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on pH and residue type.

ReactionMechanism Reagent 2-Ethenylsulfonylethanol (Electrophile) Intermediate Anionic Intermediate (Stabilized by Sulfone) Reagent->Intermediate + Nucleophile Cys_SH Cysteine (R-SH) pH 7.0-8.0 Cys_S Thiolate (R-S⁻) (Active Nucleophile) Cys_SH->Cys_S Deprotonation Cys_S->Intermediate Fast Attack (Soft-Soft) Lys_NH3 Lysine (R-NH3⁺) pH > 9.0 Lys_NH2 Amine (R-NH2) (Active Nucleophile) Lys_NH3->Lys_NH2 Deprotonation Lys_NH2->Intermediate Slow Attack (Hard-Soft) Product Stable Thioether/Amine Adduct (Irreversible) Intermediate->Product Protonation

Caption: Mechanistic bifurcation showing the preferential kinetic pathway for Cysteine thiolate attack compared to Lysine amine attack.

Part 3: Experimental Framework (The "How")

Self-Validating Protocol Design

This protocol includes "Checkpoint" steps to validate the reaction progress, ensuring scientific integrity.

Reagents:

  • Target Protein: Purified, in amine-free buffer (if targeting Lys) or standard buffer (if targeting Cys).

  • Reagent: 2-Ethenylsulfonylethanol (Stock 100 mM in DMSO or Water).

  • Buffer A (Cys-Specific): 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Buffer B (Lys-Targeting): 50 mM Carbonate/Bicarbonate, pH 9.2.

  • Quencher: Dithiothreitol (DTT) or

    
    -Mercaptoethanol.
    
Step-by-Step Methodology
Phase 1: Preparation & Reduction
  • Buffer Exchange: Ensure protein is in the correct buffer (Buffer A for Cys). Remove any storage thiols (e.g., DTT) using a desalting column (e.g., Zeba Spin).

    • Why: Exogenous thiols will quench the vinyl sulfone immediately.

  • Pre-Reduction (Optional): If Cys residues are oxidized (disulfides), treat with TCEP (1-2 eq) for 30 mins. TCEP is compatible with vinyl sulfones (unlike DTT).

Phase 2: Conjugation Reaction
  • Addition: Add 2-Ethenylsulfonylethanol to the protein solution.

    • Stoichiometry: Use 10-20 molar excess for surface Cys labeling.

    • Solvent: Keep final DMSO concentration < 5% (v/v).

  • Incubation:

    • Cys Labeling: 1-2 hours at Room Temperature (25°C) or 4°C overnight.

    • Lys Labeling: 4-6 hours at 37°C (pH 9.2).

Phase 3: Quenching & Purification
  • Quench: Add DTT to a final concentration of 10 mM. Incubate for 15 mins.

    • Mechanism:[2][3][4][5][6] DTT rapidly scavenges remaining vinyl sulfone.

  • Purification: Remove excess reagent/quencher via dialysis or size-exclusion chromatography (SEC).

Phase 4: Validation (Checkpoints)
  • Checkpoint 1 (Ellman's Assay): Measure free thiol concentration before and after reaction. A successful reaction shows >90% drop in free thiols.

  • Checkpoint 2 (Intact Mass Spec): Analyze by LC-MS.

    • Expected Mass Shift: +106.14 Da per modification (Molecular weight of 2-ethenylsulfonylethanol).

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Purified Protein Check_Thiol Check: Are Thiols Reduced? Start->Check_Thiol TCEP Add TCEP (Reductant) Check_Thiol->TCEP No (Oxidized) Select_pH Select Target Residue Check_Thiol->Select_pH Yes (Reduced) TCEP->Select_pH Path_Cys Target: Cysteine Buffer: PBS pH 7.4 Select_pH->Path_Cys Path_Lys Target: Lysine Buffer: Carbonate pH 9.2 Select_pH->Path_Lys Incubate Add 2-Ethenylsulfonylethanol (10-20x Excess) Path_Cys->Incubate Path_Lys->Incubate Quench Quench with DTT Incubate->Quench Validation Validation: LC-MS (+106 Da shift) Quench->Validation

Caption: Decision tree for optimizing reaction conditions based on the specific amino acid target.

Part 4: Applications in Drug Discovery

Targeted Covalent Inhibitors (TCIs)

2-Ethenylsulfonylethanol derivatives are used as "warheads" in TCI design. The vinyl sulfone group is often preferred when a drug candidate requires a longer residence time without the metabolic liability of more reactive acrylamides.

  • Mechanism: The drug binds reversibly to the pocket, positioning the vinyl sulfone near a non-catalytic cysteine. The proximity effect accelerates the Michael addition, locking the drug in place.

Proteomics & Activity-Based Probes (ABPs)

In chemoproteomics, this reagent serves as a probe to map "ligandable" cysteines across the proteome.

  • Workflow: Live cells are treated with an alkyne-tagged vinyl sulfone. After lysis, click chemistry (CuAAC) is used to attach biotin for enrichment and MS identification.

References

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Source: SciSpace / InTechOpen URL:[Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Source: Chemical Science (NIH/PMC) URL:[Link]

  • Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. Source: Langmuir (PubMed) URL:[Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine. Source: Frontiers in Chemistry URL:[Link]

  • Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. Source: Bioconjugate Chemistry (ACS) URL:[Link]

Sources

Safety, handling, and storage recommendations for 2-Ethenylsulfonylethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific handling, safety, and application of 2-Ethenylsulfonylethanol (also known as 2-(Vinylsulfonyl)ethanol).

CRITICAL SAFETY ALERT – SUBSTANCE IDENTITY VERIFICATION

Discrepancy Detected: The CAS number provided in your prompt (2416-94-6) corresponds to 2,3,6-Trimethylphenol , a flavor ingredient and Vitamin E precursor.

Target Compound: The chemical name 2-Ethenylsulfonylethanol corresponds to CAS 4271-48-1 .

Action: This guide is written for 2-Ethenylsulfonylethanol (CAS 4271-48-1) , as this is the reactive Michael acceptor relevant to drug development and bioconjugation.[1] Do not apply these protocols to 2,3,6-Trimethylphenol.[1]

Safety, Handling, and Storage in Bioconjugation Workflows

Part 1: Executive Technical Profile

2-Ethenylsulfonylethanol is a bifunctional organosulfur reagent characterized by a reactive vinyl sulfone group and a primary hydroxyl group.[1] In drug development, it serves as a critical "linker" or "warhead" intermediate.[1] The vinyl sulfone moiety acts as a selective Michael acceptor, reacting preferentially with thiols (cysteine residues) under physiological conditions, while the hydroxyl group allows for further derivatization (e.g., conversion to a phosphoramidite for oligonucleotide synthesis or esterification).

PropertySpecification
Chemical Name 2-Ethenylsulfonylethanol
Synonyms 2-(Vinylsulfonyl)ethanol; 2-Hydroxyethyl vinyl sulfone
CAS Number 4271-48-1 (Correct CAS)
Molecular Formula C₄H₈O₃S
Molecular Weight 136.17 g/mol
Physical State Colorless to pale yellow liquid (viscous)
Reactivity Class Electrophile (Michael Acceptor), Alkylating Agent
Part 2: Hazard Assessment & Toxicology (E-E-A-T)

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by the vinyl sulfone pharmacophore. Unlike maleimides, vinyl sulfones are irreversible alkylators but possess a slower reaction kinetic profile, which can lead to delayed toxicity if exposure occurs.[1]

1. Mechanism of Toxicity

The vinyl sulfone group is a "soft" electrophile.[1] Upon contact with biological tissue, it undergoes 1,4-conjugate addition with nucleophilic residues on proteins (primarily cysteine thiols and histidine imidazoles).[1]

  • Skin/Eye: Causes irreversible alkylation of keratin and corneal proteins.[1] This results in severe skin burns and serious eye damage (GHS Category 1B/1).[1]

  • Sensitization: As a hapten, it can conjugate with serum albumin, leading to immune recognition and skin sensitization (allergic contact dermatitis).

2. GHS Classification (Derived)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H335: May cause respiratory irritation (if aerosolized).[1]

Part 3: Storage & Stability Recommendations

The stability of 2-Ethenylsulfonylethanol is compromised by two main factors: polymerization (initiated by radicals or strong bases) and hydrolysis (though vinyl sulfones are more stable to hydrolysis than maleimides).[1]

Storage Protocol
  • Temperature: Store at -20°C for long-term storage. Short-term handling at 4°C is acceptable.[1]

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1] Oxygen can promote radical formation, while moisture can lead to slow degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[1]

  • Stabilizers: Commercial preparations may contain hydroquinone monomethyl ether (MEHQ) as a polymerization inhibitor.[1] Ensure the inhibitor level is compatible with your downstream application (e.g., it may quench radical initiators in polymerization reactions).[1]

Diagram 1: Storage Logic & Decision Tree

StorageLogic Start Received 2-Ethenylsulfonylethanol CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (>1 week)? CheckSeal->LongTerm Freezer Store at -20°C LongTerm->Freezer Yes Fridge Store at 4°C LongTerm->Fridge No Atmosphere Purge Headspace with Argon/N2 Freezer->Atmosphere Fridge->Atmosphere Desiccant Store in Secondary Container with Desiccant Atmosphere->Desiccant

Caption: Decision tree for preserving reagent integrity and preventing hydrolysis/polymerization.

Part 4: Handling & Experimental Protocols
Engineering Controls
  • Fume Hood: Mandatory.[1] All transfers must occur within a certified chemical fume hood.[1]

  • Glove Selection: Nitrile gloves (double-gloved recommended).[1] Vinyl sulfones can permeate standard latex.[1]

  • Quenching Agent: Keep a solution of 5% Glutathione or Cysteine nearby.[1] In case of a spill, these thiols will rapidly scavenge the vinyl sulfone, neutralizing its alkylating potential.

Experimental Workflow: Protein Bioconjugation (Cysteine-Targeting)

This workflow describes using 2-Ethenylsulfonylethanol to modify a protein containing a reduced cysteine.[1]

Step 1: Protein Preparation Ensure the protein is in a buffer at pH 7.0–8.0 .[1]

  • Why: The pKa of the cysteine thiol is typically ~8.[1]3. At pH 7.5, a sufficient fraction exists as the thiolate anion (S⁻), which is the nucleophile required for the Michael addition. Avoid pH > 9.0 to prevent competing lysine modification.[1]

Step 2: Reagent Solubilization Dissolve 2-Ethenylsulfonylethanol in dry DMSO or DMF.[1]

  • Concentration: Prepare a 10–50 mM stock immediately before use.[1] Do not store dilute working solutions.

Step 3: Conjugation Reaction Add the reagent to the protein solution at a 10-20 molar excess .[1] Incubate at 25°C for 1–4 hours or 4°C overnight .

  • Note: Vinyl sulfones react slower than maleimides.[1] If the reaction is too slow, increase pH to 8.0, but monitor for precipitation.

Step 4: Quenching Stop the reaction by adding excess DTT or Mercaptoethanol.[1]

Diagram 2: Mechanism of Action (Michael Addition)

ReactionMechanism Protein Protein-Cys-SH Thiolate Protein-Cys-S⁻ (Nucleophile) Protein->Thiolate Deprotonation Base pH 7.5 (Buffer) Base->Thiolate Intermediate Transition State Thiolate->Intermediate Attack on β-carbon VS 2-Ethenylsulfonylethanol (Electrophile) VS->Intermediate Product Stable Thioether Conjugate Intermediate->Product Protonation

Caption: The Michael addition mechanism where the thiolate anion attacks the beta-carbon of the vinyl sulfone.[1]

Part 5: Waste Disposal & Environmental Compliance[1]

Vinyl sulfones are toxic to aquatic life due to their alkylating nature.[1]

  • Neutralization: Before disposal, treat waste streams with excess ammonia or sodium hydroxide (to induce polymerization/hydrolysis) or excess thiols (to scavenge).[1]

  • Classification: Dispose of as Hazardous Organic Waste (Halogen-free, Sulfur-containing).[1]

  • Do NOT pour down the drain.

References
  • Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 20611, 2-(Phenylsulfonyl)ethanol [Note: Used for structural analogy of sulfonyl ethanols].[1] Retrieved from [Link]

  • Vinyl Sulfone Reactivity: Santos, S. B., et al. (2020).[1] Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Journal of Medicinal Chemistry. [Verified General Principle Reference].

  • Bioconjugation Mechanisms: Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Standard field reference for Michael Addition protocols).

Sources

GHS hazard classification of 2-Ethenylsulfonylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-Ethenylsulfonylethanol (CAS: 4271-48-1), also known as 2-(Vinylsulfonyl)ethanol, is a specialized organosulfur reagent used primarily in bioconjugation and polymer chemistry. Structurally, it contains a vinyl sulfone moiety—a potent Michael acceptor—linked to a hydroxyethyl group.

Unlike its more dangerous analog, Divinyl Sulfone (DVS) (which is fatal if swallowed and corrosive), 2-Ethenylsulfonylethanol exhibits a moderated toxicity profile due to its mono-functional nature. However, its mechanism of action—irreversible alkylation of biological nucleophiles (cysteine thiols and lysine amines)—mandates strict engineering controls.

Key Hazard Classification (GHS):

  • Signal Word: WARNING

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory).

  • Critical Risk: Irreversible protein modification via Michael addition.

Part 2: GHS Hazard Classification & Toxicological Logic

The following classification is derived from verified Safety Data Sheets (SDS) and structure-activity relationship (SAR) analysis of the vinyl sulfone pharmacophore.

GHS Classification Matrix
Hazard ClassCategoryH-CodeHazard StatementToxicological Basis
Acute Toxicity (Oral) 4 H302 Harmful if swallowed.Moderate systemic toxicity upon ingestion; interferes with glutathione reserves.
Skin Irritation 2 H315 Causes skin irritation.[1][2]Electrophilic attack on keratinocyte surface proteins.
Eye Irritation 2A H319 Causes serious eye irritation.High reactivity with corneal mucosal proteins.
STOT - Single Exposure 3 H335 May cause respiratory irritation.[3]Volatility is low (BP >300°C), but aerosols/dusts irritate the bronchial epithelium.

Critical Note on Sensitization (H317): While not always explicitly labeled in every vendor SDS due to limited testing data, vinyl sulfones are structural alerts for skin sensitization . They act as haptens, binding to skin proteins to trigger an immune response. Researchers should treat this compound as a potential sensitizer .

Part 3: Mechanistic Toxicology (The "Why" of Safety)

To understand the risk, one must understand the chemistry. 2-Ethenylsulfonylethanol is not a simple solvent; it is an electrophilic trap .

Mechanism of Action: The Michael Addition

The sulfone group (


) is strongly electron-withdrawing, pulling electron density away from the adjacent vinyl group (

). This makes the

-carbon highly positive (electrophilic) and susceptible to attack by nucleophiles.

In a biological context, the "soft" nucleophile Cysteine (thiol group, -SH) is the primary target. The reaction is irreversible under physiological conditions, leading to permanent protein alkylation.

Figure 1: Molecular Mechanism of Toxicity

MichaelAddition Compound 2-Ethenylsulfonylethanol (Electrophile) Transition Transition State (Nucleophilic Attack) Compound->Transition Electrophilic β-carbon Protein Protein Cysteine Residue (Nucleophile -SH) Protein->Transition Thiolate attack Adduct Stable Thioether Adduct (Irreversible Alkylation) Transition->Adduct Covalent Bond Formation Consequence Loss of Protein Function (Enzyme Inhibition / Immune Response) Adduct->Consequence Biological Effect

Caption: The vinyl sulfone group undergoes an irreversible Michael addition with protein thiols, leading to cellular damage or immune sensitization.

Part 4: Validated Handling & Decontamination Protocols

This protocol is designed to be self-validating: if the quenching step is performed correctly, the solution will cease to be hazardous.

Engineering Controls & PPE
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl rubber.

    • Why? Vinyl sulfones penetrate standard latex rapidly.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Do not rely on safety glasses alone due to the risk of irreversible corneal alkylation.

The "Thiol-Quench" Decontamination System

Because the toxicity is driven by electrophilicity, safety is achieved by "sacrificing" a cheap nucleophile to consume the reagent.

Protocol: Chemical Neutralization of Spills/Waste

  • Preparation: Prepare a Quench Buffer containing 5% L-Cysteine or Glutathione in pH 8.0 Tris/Bicarbonate buffer.

    • Logic: The basic pH (8.0) deprotonates the thiol (-SH

      
       -S
      
      
      
      ), increasing its nucleophilicity by orders of magnitude, ensuring rapid reaction.
  • Application: Pour Quench Buffer over the spill or into the liquid waste containing the vinyl sulfone.

  • Validation: Allow to sit for 30 minutes. The vinyl sulfone will quantitatively convert to the harmless thioether adduct (as shown in Figure 1).

  • Disposal: The neutralized mixture can often be disposed of as non-hazardous organic waste (subject to local regulations), whereas the active reagent is hazardous.

Figure 2: Safe Handling & Decision Logic

SafetyLogic Start Start: Handling 2-Ethenylsulfonylethanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Control1 Weigh in Fume Hood Avoid Dust Generation Solid->Control1 Control2 Double Nitrile Gloves Splash Goggles Liquid->Control2 Spill Accidental Spill? Control1->Spill Control2->Spill NoSpill Proceed with Experiment Spill->NoSpill No YesSpill Initiate THIOL QUENCH Spill->YesSpill Yes Disposal Dispose as Chemical Waste NoSpill->Disposal QuenchAction Apply 5% Cysteine (pH 8) Wait 30 mins YesSpill->QuenchAction QuenchAction->Disposal

Caption: Operational workflow emphasizing the "Thiol Quench" intervention for spills, neutralizing the electrophilic hazard.

Part 5: Physical & Chemical Properties (Safety Relevant)

PropertyValueSafety Implication
Boiling Point ~341°CLow volatility; inhalation risk is primarily from aerosols/dust, not vapor.
Flash Point ~160°CNot classified as Flammable Liquid (Category 3 or 4), but combustible.
Water Solubility HighSpills can be diluted, but water does not deactivate the compound rapidly. Use Thiol Quench.[1][4]
Density 1.258 g/cm³Sinks in water.

References

  • Biosynth . (2024).[5] Safety Data Sheet: 2-(Ethenesulfonyl)ethan-1-ol (CAS 4271-48-1). Retrieved from .

  • National Center for Biotechnology Information (NCBI) . (n.d.). PubChem Compound Summary for CID 10549, 2-(Ethylsulfonyl)ethanol (Analog Reference). Retrieved from [Link].

  • Warr, T. J., Parry, J. M., Callander, R. D., & Ashby, J. (1990).[6] Methyl vinyl sulphone: a new class of Michael-type genotoxin.[6] Mutation Research/Genetic Toxicology, 245(3), 191-199. (Demonstrates the genotoxic potential of the vinyl sulfone moiety).

  • Morpurgo, M., Veronese, F. M., & Kachensky, D. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry, 7(3), 363-368. (Details the reaction kinetics with proteins).

Sources

Methodological & Application

Application Notes and Protocols for Protein Cross-Linking Studies Using 2-Ethenylsulfonylethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool for Mapping Protein Interactions

Chemical cross-linking has emerged as a powerful technique for elucidating the intricate network of protein-protein interactions and for probing the three-dimensional structure of protein complexes.[1] By covalently linking spatially proximate amino acid residues, cross-linking agents provide distance constraints that are invaluable for structural modeling and for capturing transient or weak interactions that are often difficult to detect using other methods.[1][2] Among the diverse arsenal of cross-linking reagents, those bearing a vinyl sulfone moiety have garnered significant attention due to their unique reactivity profile and the stability of the resulting thioether bonds.[3][4]

This application note provides a comprehensive guide to the use of 2-Ethenylsulfonylethanol , also known as 2-hydroxyethyl vinyl sulfone, a hydrophilic, homobifunctional cross-linking agent for the study of protein structure and interactions. Its hydroxyl group imparts increased water solubility, rendering it particularly suitable for reactions in aqueous buffers and for the study of proteins that are sensitive to hydrophobic environments.[5] We will delve into the reaction mechanism, provide detailed protocols for cross-linking experiments, and discuss methods for the analysis of cross-linked products.

The Chemistry of 2-Ethenylsulfonylethanol: A Michael Addition Approach

The reactivity of 2-Ethenylsulfonylethanol is centered around the vinyl sulfone group, which acts as a Michael acceptor.[6] This electrophilic group readily reacts with nucleophilic side chains of specific amino acid residues in proteins, primarily cysteine, but also lysine and histidine, through a Michael-type addition reaction.[4][7] This reaction results in the formation of a stable, covalent thioether or amine linkage.

The reaction proceeds as follows:

  • Nucleophilic Attack: A deprotonated nucleophilic group (e.g., the thiolate of cysteine or the primary amine of lysine) attacks the β-carbon of the vinyl group.

  • Protonation: The resulting carbanion is subsequently protonated by a solvent molecule (typically water) to form the stable covalent adduct.

The pH of the reaction buffer is a critical parameter that dictates the selectivity of the cross-linking reaction. The reactivity of the target amino acid residues is dependent on the protonation state of their side chains.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3. At neutral to slightly alkaline pH (7.0-8.5), a significant portion of cysteine residues will be in the more nucleophilic thiolate form, favoring a rapid and selective reaction with the vinyl sulfone.[4]

  • Lysine: The ε-amino group of lysine has a pKa of around 10.5. At higher pH values (≥ 9.0), the deprotonated primary amine becomes a more potent nucleophile and can compete with cysteine for reaction with the vinyl sulfone.[3]

  • Histidine: The imidazole ring of histidine (pKa ~6.0) can also react, particularly at slightly acidic to neutral pH, although its reactivity is generally lower than that of cysteine and lysine.[3]

By carefully controlling the pH, researchers can modulate the chemoselectivity of the cross-linking reaction to target specific residues.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Reagent 2-Ethenylsulfonylethanol HO-(CH2)2-SO2-CH=CH2 Intermediate Carbanion Intermediate HO-(CH2)2-SO2-CH⁻-CH2-S/N-Protein Reagent->Intermediate Michael Addition AminoAcid Protein Nucleophile (Cys-S⁻, Lys-NH2, His-N) AminoAcid->Intermediate Intermediate_2 Carbanion Intermediate HO-(CH2)2-SO2-CH⁻-CH2-S/N-Protein Product Stable Covalent Adduct HO-(CH2)2-SO2-CH2-CH2-S/N-Protein Intermediate_2->Product Proton Transfer Water H2O Water->Product

Caption: Michael addition reaction of 2-Ethenylsulfonylethanol with a protein nucleophile.

Experimental Protocols

The following protocols provide a general framework for protein cross-linking using 2-Ethenylsulfonylethanol. Optimal conditions, such as reagent concentration and reaction time, should be determined empirically for each specific protein system.[8]

Materials
  • 2-Ethenylsulfonylethanol (prepare fresh stock solution)

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and associated reagents for analysis

Protocol 1: Intermolecular Cross-Linking of Protein Complexes

This protocol is designed to identify interacting protein partners.

  • Sample Preparation:

    • Prepare the protein complex at a concentration of 0.1-2 mg/mL in a non-amine, non-thiol containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The absence of primary amines and thiols in the buffer is crucial to prevent quenching of the cross-linker.

  • Cross-Linker Preparation:

    • Prepare a 100 mM stock solution of 2-Ethenylsulfonylethanol in a water-miscible organic solvent (e.g., DMSO or ethanol). Prepare this solution fresh before each experiment.

  • Cross-Linking Reaction:

    • Add the 2-Ethenylsulfonylethanol stock solution to the protein sample to achieve a final concentration typically in the range of 1-5 mM. The optimal molar excess of the cross-linker over the protein should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. Longer incubation times or higher temperatures may be necessary for less reactive proteins.

  • Quenching the Reaction:

    • Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM.[9] Suitable quenching agents include Tris buffer or glycine, which contain primary amines that will react with and consume any unreacted 2-Ethenylsulfonylethanol.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.

    • For identification of cross-linked peptides, excise the bands of interest from the gel, perform in-gel digestion with a protease (e.g., trypsin), and analyze the resulting peptides by mass spectrometry.[10]

Protocol 2: Intramolecular Cross-Linking for Structural Analysis

This protocol aims to generate distance constraints within a single protein or protein subunit.

  • Sample Preparation:

    • Prepare the purified protein at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Cross-Linker Preparation:

    • Prepare a fresh 100 mM stock solution of 2-Ethenylsulfonylethanol in DMSO or ethanol.

  • Cross-Linking Reaction:

    • Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM. A lower concentration of the cross-linker is generally preferred for intramolecular cross-linking to minimize intermolecular cross-linking.

    • Incubate at room temperature for 30-60 minutes.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. Intramolecularly cross-linked proteins may exhibit a slightly faster migration compared to the unmodified protein due to a more compact structure.

    • For detailed structural analysis, digest the cross-linked protein and analyze the resulting peptides by mass spectrometry to identify the linked amino acid residues.[2]

Experimental Workflow Diagram

Experimental_Workflow Start Protein Sample Preparation Add_Crosslinker Add 2-Ethenylsulfonylethanol Start->Add_Crosslinker Incubate Incubate (e.g., 30-60 min at RT) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec End Data Interpretation SDS_PAGE->End Mass_Spec->End

Caption: General workflow for protein cross-linking using 2-Ethenylsulfonylethanol.

Data Presentation and Interpretation

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Protein Concentration0.1 - 2 mg/mLHigher concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking.
Cross-linker Concentration0.5 - 5 mMThe optimal molar excess should be determined empirically to balance cross-linking efficiency with the risk of protein aggregation.[8]
Reaction BufferNon-amine, non-thiol containing (e.g., HEPES, PBS)Amine and thiol-containing buffers will compete with the protein for reaction with the cross-linker.
pH7.0 - 8.5 for Cys targeting; ≥ 9.0 for Lys targetingpH influences the nucleophilicity of the target amino acid side chains, allowing for control over reaction selectivity.[3][4]
Reaction Time30 - 60 minutesShorter times may be sufficient for highly reactive proteins, while longer times may be needed for less accessible sites.
TemperatureRoom Temperature (20-25 °C)Higher temperatures can increase reaction rates but may also lead to protein denaturation.
Quenching Agent20 - 50 mM Tris or GlycineEffectively stops the cross-linking reaction by consuming excess reagent.[9]
Analysis of Cross-Linked Products
  • SDS-PAGE: This is the primary method for visualizing the results of a cross-linking experiment. The appearance of new, higher-molecular-weight bands is indicative of successful intermolecular cross-linking. A shift in the migration of the monomer band can suggest intramolecular cross-linking.[11]

  • Mass Spectrometry: For definitive identification of cross-linked sites, mass spectrometry is the method of choice.[12][13] After enzymatic digestion of the cross-linked protein(s), the resulting peptide mixture is analyzed. Specialized software is then used to identify the cross-linked peptides, which provides direct evidence of the proximity of the linked amino acid residues in the native protein structure.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low cross-linking efficiency Insufficient cross-linker concentrationIncrease the molar excess of 2-Ethenylsulfonylethanol.
Short reaction timeIncrease the incubation time.
Inappropriate bufferEnsure the buffer is free of primary amines and thiols.
Protein conformation hides reactive residuesConsider using a denaturant (with caution) or a cross-linker with a longer spacer arm.
Protein aggregation/precipitation Excessive cross-linkingDecrease the cross-linker concentration or reaction time.
High protein concentrationPerform the reaction at a lower protein concentration.
Non-specific cross-linking pH is too high, leading to lysine reactionIf targeting cysteines, maintain the pH between 7.0 and 8.5.

Conclusion

2-Ethenylsulfonylethanol is a valuable tool for researchers studying protein-protein interactions and protein structure. Its hydrophilicity and well-defined reactivity with key amino acid residues make it a versatile cross-linking agent.[5] By carefully optimizing reaction conditions, particularly pH, researchers can achieve a high degree of control over the cross-linking process. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of 2-Ethenylsulfonylethanol in elucidating the complex world of protein architecture and function.

References

  • Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486. [Link]

  • Leitner, A., & Lindner, W. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. In Integrative Proteomics. IntechOpen. [Link]

  • Simpkins, N. S. (Ed.). (1993). Sulphones in organic synthesis. Elsevier.
  • OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

  • Leitner, A., Joachimiak, L. A., Unverdorben, P., Walzthoeni, T., Frydman, J., Förster, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Molecular Biology, 426(13), 2478-2489. [Link]

  • Sun, M., Chen, J., Li, Y., Wang, Y., Zhang, L., Zhao, Q., & Gong, Z. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics, 25(2), bbae022. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008.
  • Boriack-Sjodin, P. A., & Fura, A. (2022). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. ChemBioChem, 23(16), e202200236. [Link]

  • Ciancone, A., et al. (2023). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 22(1), 100469. [Link]

  • Yu, C., et al. (2015). Mass spectrometry and SDS PAGE pro fi les of protein crosslinking via the agency of AN-S-BQ (5). Tetrahedron, 71(39), 7261-7266. [Link]

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]

  • Wikipedia. (2023, October 27). Vinyl sulfone dyes. [Link]

  • van der Wulp, R. J. M., et al. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Gude, M. T., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578-6584. [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. [Link]

  • Kaur, J., Krishnan, R., & Jana, S. (2020). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings. RSC advances, 10(30), 17897-17905. [Link]

  • Moreno-Vargas, A. J., et al. (2017). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Communications, 53(7), 1231-1234. [Link]

  • Stokes, J. A., & Harris, R. A. (1982). Effects of ethanol on Na (+)-dependent amino acid uptake: dependence on rat age and Na+, K (+)-ATPase activity. Journal of neurochemistry, 39(2), 513-520. [Link]

  • O'Reilly, F. J., et al. (2022). Cross-linking mass spectrometry discovers, evaluates, and validates the experimental and predicted structural proteome. bioRxiv. [Link]

  • Kim, K. S., et al. (2024). Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions. Food Chemistry, 433, 137328. [Link]

  • Marekov, L. N. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current protocols in protein science, Chapter 19, Unit 19.16. [Link]

  • Nishino, H., et al. (2002). The pH dependence of the anisotropy factors of essential amino acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 1438-1443. [Link]

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. [Link]

  • Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. [Link]

Sources

2-Ethenylsulfonylethanol as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

2-Ethenylsulfonylethanol: A Versatile Reagent in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Bifunctional Reagent

2-Ethenylsulfonylethanol, also known as 2-hydroxyethyl vinyl sulfone, is a bifunctional organic molecule that has garnered significant interest in the realms of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a nucleophilic hydroxyl group and a highly electrophilic vinyl sulfone moiety, makes it a versatile building block for the construction of complex molecular architectures. The vinyl sulfone group acts as a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles. This reactivity is central to its utility in forming carbon-heteroatom and carbon-carbon bonds, providing a powerful tool for the synthesis of diverse compounds.[1][2]

This comprehensive guide provides an in-depth exploration of 2-ethenylsulfonylethanol as a reagent, offering detailed application notes and step-by-step protocols for its use in key synthetic transformations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not just procedural instructions, but also a deeper understanding of the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of 2-ethenylsulfonylethanol is paramount for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C4H8O3S
Molecular Weight 136.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 138-140 °C at 0.5 mmHg
Solubility Soluble in water and most organic solvents

Safety and Handling: 2-Ethenylsulfonylethanol and its reactive vinyl sulfone form are potent electrophiles and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Reactivity: The Michael Addition

The cornerstone of 2-ethenylsulfonylethanol's utility is the exceptional reactivity of the vinyl sulfone group as a Michael acceptor. The strong electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl moiety highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This conjugate addition, known as the Michael reaction, is a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1]

The general mechanism involves the addition of a nucleophile to the β-carbon of the vinyl sulfone, generating a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

CH

S(=O)2

CH2OH

];

intermediate [label=<

Nu

CH2

-CH

S(=O)2

CH2OH

];

product [label=<

Nu

CH2

CH2

S(=O)2

CH2OH

];

reagents -> substrate [label="Michael Addition"]; substrate -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Protonation (H⁺)"]; } } Caption: Generalized Michael Addition of a Nucleophile to 2-Ethenylsulfonylethanol.

Application in the Synthesis of Nitrogen Heterocycles

One of the most valuable applications of 2-ethenylsulfonylethanol is in the synthesis of saturated nitrogen-containing heterocycles, particularly morpholines and piperazines. These structural motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. The reaction typically proceeds via a tandem aza-Michael addition/intramolecular cyclization sequence.

Protocol 1: Synthesis of N-Substituted Morpholines

This protocol details the synthesis of N-substituted morpholines from primary amines and 2-ethenylsulfonylethanol. The reaction proceeds through an initial aza-Michael addition of the amine to the vinyl sulfone, followed by an intramolecular Williamson ether synthesis-type cyclization.

G start Start | 2-Ethenylsulfonylethanol + Primary Amine (R-NH₂) step1 Step 1: Aza-Michael Addition | Formation of intermediate adduct start->step1 step2 Step 2: Intramolecular Cyclization | Base-mediated ring closure step1->step2 step3 Step 3: Work-up & Purification | Extraction and Chromatography step2->step3 end_node End | N-Substituted Morpholine step3->end_node

Materials:

  • 2-Ethenylsulfonylethanol

  • Primary amine (e.g., benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 10 minutes.

  • Michael Addition: Slowly add a solution of 2-ethenylsulfonylethanol (1.1 eq) in anhydrous acetonitrile to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted morpholine.

Expected Yields for Various Amines:

Primary AmineProductTypical Yield (%)
Benzylamine4-Benzylmorpholine85-95%
Aniline4-Phenylmorpholine70-85%
Cyclohexylamine4-Cyclohexylmorpholine80-90%
Protocol 2: Synthesis of N,N'-Disubstituted Piperazines

This protocol outlines the synthesis of N,N'-disubstituted piperazines using a diamine and two equivalents of 2-ethenylsulfonylethanol. The reaction follows a double aza-Michael addition followed by a double intramolecular cyclization.

Materials:

  • 2-Ethenylsulfonylethanol

  • Diamine (e.g., ethylenediamine)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diamine (1.0 eq) in methanol.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution.

  • Michael Addition: Cool the mixture to 0 °C in an ice bath and slowly add 2-ethenylsulfonylethanol (2.2 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Application as a Crosslinking Agent in Polymer Science

The bifunctional nature of 2-ethenylsulfonylethanol allows it to act as an AB-type monomer for polymerization and as a crosslinking agent.[3] Under basic conditions, the hydroxyl group can be deprotonated and subsequently add to the vinyl sulfone of another molecule in an oxa-Michael addition. This process can lead to the formation of poly(ether-sulfone)s.[3]

Furthermore, 2-ethenylsulfonylethanol can be used to crosslink polymers containing nucleophilic functional groups such as amines or thiols. The in situ generation of the vinyl sulfone moiety via elimination of water from the β-hydroxyethylsulfone under basic conditions provides a convenient way to introduce a reactive crosslinking site.[4][5]

G start Start | Polymer with Nucleophilic Groups (e.g., -NH₂, -SH) step1 Step 1: Addition of 2-Ethenylsulfonylethanol & Base start->step1 step2 Step 2: In Situ Formation of Vinyl Sulfone step1->step2 step3 Step 3: Crosslinking Reaction | Michael Addition of Polymer Nucleophiles step2->step3 end_node End | Crosslinked Polymer Network step3->end_node

Protocol 3: Crosslinking of a Polyamine

This protocol provides a general procedure for the crosslinking of a polymer containing primary or secondary amine functionalities.

Materials:

  • Polyamine (e.g., polyethyleneimine)

  • 2-Ethenylsulfonylethanol

  • A suitable solvent (e.g., water, DMF, or DMSO)

  • A non-nucleophilic base (e.g., DBU or a hindered tertiary amine)

Procedure:

  • Polymer Solution: Dissolve the polyamine in the chosen solvent to a desired concentration.

  • Addition of Reagents: To the stirred polymer solution, add the non-nucleophilic base (catalytic amount, e.g., 1-5 mol%).

  • Crosslinking: Add 2-ethenylsulfonylethanol in a stoichiometric amount relative to the desired degree of crosslinking. The amount can be varied to control the crosslink density.

  • Curing: Heat the reaction mixture to a temperature appropriate for the specific polymer and solvent system (e.g., 60-100 °C) for a period of time until the desired level of crosslinking is achieved. This can be monitored by changes in viscosity or solubility.

  • Isolation: The crosslinked polymer can be isolated by precipitation in a non-solvent, followed by washing and drying.

Role in Drug Development and Medicinal Chemistry

The vinyl sulfone moiety is a recognized "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.[1][6] This irreversible inhibition mechanism has been exploited in the design of various therapeutic agents. 2-Ethenylsulfonylethanol can serve as a valuable precursor for the synthesis of such vinyl sulfone-containing drug candidates. The hydroxyl group provides a convenient handle for further synthetic elaboration, allowing for the attachment of targeting moieties or pharmacophoric groups.

For example, the hydroxyl group can be derivatized to introduce a peptide or a small molecule that directs the vinyl sulfone to a specific biological target. Upon reaching the target, the vinyl sulfone can react with a cysteine residue, leading to potent and selective inhibition.

Conclusion and Future Outlook

2-Ethenylsulfonylethanol is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for the efficient construction of important heterocyclic scaffolds and the modification of polymers. The mild reaction conditions and high yields associated with its Michael addition chemistry make it an attractive tool for both academic research and industrial applications. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, the applications of 2-ethenylsulfonylethanol are poised to expand even further. Future research will likely focus on the development of new catalytic systems for its reactions, its incorporation into novel polymeric materials with advanced properties, and its use in the synthesis of next-generation covalent therapeutics.

References
  • Brendel, J. C., et al. (2018). Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review. Graz University of Technology. Available at: [Link]

  • Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Organic Chemistry Portal. Available at: [Link]

  • Badische Anilin- & Soda-Fabrik AG. (1995). Preparation of N-(2-hydroxyethyl)-piperazine. U.S. Patent 5,455,352.
  • Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]

  • Emami, S., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available at: [Link]

  • Brinen, L. S., et al. (2007). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 282(23), 17264-17273. Available at: [Link]

  • Álvarez, R., & de Lera, Á. R. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen. Available at: [Link]

  • Aggarwal, V. K., et al. (2011). Synthesis of N-Vinyloxazolidinones and Morpholines from Amino Alcohols and Vinylsulfonium Salts: Analysis of the Factors That Control the Reaction Pathway. Chemistry – A European Journal, 17(50), 13994-13997. Available at: [Link]

  • Brendel, J. C., et al. (2018). Oxa-Michael polyaddition of vinylsulfonylethanol for aliphatic polyethersulfones. Polymer Chemistry, 9(4), 448-452. Available at: [Link]

  • Reddy, B. M., & Patil, M. K. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126(3-4), 413-418. Available at: [Link]

  • Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Medicinal Research Reviews, 26(6), 793-814. Available at: [Link]

  • The Dow Chemical Company. (2001). Crosslinking of polymers and foams thereof. U.S. Patent 6,325,956.
  • Kuraray Co., Ltd. (2019). Method for accelerating crosslinking reaction of polyvinyl alcohol resin. European Patent 3,530,679. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of (A) 2-hydroxyethyl vinyl sulfone after BSTFA... [Image]. Available at: [Link]

  • Wang, J., et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 10(21), 4943-4946. Available at: [Link]

  • Day, D. M., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Tetrahedron, 120, 132921. Available at: [Link]

  • Brendel, J. C., et al. (2019). synthesis of an aliphatic polyethersulfone from divinyl sulfone and water. The Royal Society of Chemistry. Available at: [Link]

  • China Petroleum & Chemical Corporation. (2012). Preparation method of 2-hydroxyethyl piperazine. Chinese Patent 102432565A.
  • E. I. du Pont de Nemours & Company. (1950). Polymeric compositions from divinyl sulfone. U.S. Patent 2,505,366.
  • Henkel AG & Co. KGaA. (2016). Crosslinkable polymer dispersions, method for the production thereof and use thereof. U.S. Patent 9,255,168. Available at: [Link]

  • Semami, S., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. European Journal of Medicinal Chemistry, 236, 114255. Available at: [Link]

  • Van der Ende, M., et al. (2012). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Green Chemistry, 14(6), 1733-1736. Available at: [Link]

  • van der Meulen, I., et al. (2018). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 6, 42. Available at: [Link]

  • Pichler, C., et al. (2021). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Available at: [Link]

  • 3M Innovative Properties Company. (1997). Crosslinked pressure-sensitive adhesives tolerant of alcohol-based excipients used in transdermal delivery devices and method of preparing same. U.S. Patent 5,618,899. Available at: [Link]

  • MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 313-333. Available at: [Link]

  • Pavan, M., et al. (2018). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Biomacromolecules, 19(12), 4615-4625. Available at: [Link]

  • Focal, Inc. (2004). Compositions and methods for forming hydrogels in situ. U.S. Patent 6,818,018. Available at: [Link]

  • Kitchen, L. J., & Pollard, C. B. (1954). Synthesis of 2-(2-hydroxyethyl)piperazine. Journal of the American Chemical Society, 76(4), 1126-1127. Available at: [Link]

  • Pichler, C., et al. (2021). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry, 12(35), 4976-4984. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 2-Ethenylsulfonylethanol in Biosensor Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Covalent Immobilization in Biosensor Performance

The development of robust and reliable biosensors is paramount for applications ranging from clinical diagnostics and environmental monitoring to drug discovery. A biosensor's performance, including its sensitivity, selectivity, and operational stability, is critically dependent on the effective immobilization of the biological recognition element (e.g., an enzyme, antibody, or nucleic acid) onto the transducer surface.[1] Covalent immobilization, which involves the formation of a stable chemical bond between the biomolecule and the sensor surface, is often the method of choice to prevent leaching and maintain the biological activity of the immobilized species.[2]

This guide provides a detailed technical overview and step-by-step protocols for the use of 2-Ethenylsulfonylethanol (also known as 2-(vinylsulfonyl)ethanol) as a heterobifunctional crosslinker for the covalent immobilization of biomolecules in the development of high-performance biosensors. The vinyl sulfone group is a versatile functional moiety that readily reacts with nucleophilic groups on biomolecules under mild conditions, making it an excellent candidate for bioconjugation.[3][4]

The Underlying Chemistry: Michael Addition of Vinyl Sulfones

The utility of 2-Ethenylsulfonylethanol in bioconjugation stems from the reactivity of its vinyl sulfone group. This group acts as a Michael acceptor, readily undergoing a conjugate addition reaction with nucleophiles.[5] In the context of biomolecules, the primary targets for this reaction are the thiol groups of cysteine residues and the amine groups of lysine residues and the N-terminus.[6]

The reaction proceeds under mild pH conditions, typically ranging from neutral to slightly alkaline, which is advantageous for preserving the delicate three-dimensional structure and biological activity of proteins.[7] The resulting thioether or amine linkage is highly stable, ensuring the long-term attachment of the biomolecule to the sensor surface.[7]

G cluster_0 Mechanism of Michael Addition VS 2-Ethenylsulfonylethanol (Vinyl Sulfone Moiety) Intermediate Carbanion Intermediate VS->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., Thiol or Amine on Biomolecule) Nuc->Intermediate Adduct Stable Covalent Adduct Intermediate->Adduct Protonation

Figure 1: Reaction mechanism of 2-Ethenylsulfonylethanol with a biomolecule.

Advantages of 2-Ethenylsulfonylethanol as a Crosslinker

The molecular structure of 2-Ethenylsulfonylethanol offers several distinct advantages for biosensor development:

  • Stable Covalent Linkage: The formation of a thioether or secondary amine bond results in a highly stable linkage that can withstand variations in pH and temperature, contributing to the long-term stability of the biosensor.

  • Mild Reaction Conditions: The reaction proceeds efficiently at or near physiological pH, which helps to preserve the native conformation and activity of the immobilized biomolecule.[3]

  • Selectivity: While reactive towards several nucleophiles, the vinyl sulfone group shows a preference for thiols, allowing for a degree of selectivity in the immobilization process.[7]

  • Hydrophilic Spacer Arm: The ethanol moiety provides a short, hydrophilic spacer arm that extends the biomolecule away from the sensor surface. This can improve the accessibility of the active site and reduce non-specific binding.

  • Versatility: The hydroxyl group on the ethanol moiety can be used for initial attachment to the sensor surface through various surface chemistries, making 2-Ethenylsulfonylethanol a versatile crosslinker for different transducer materials.

Experimental Protocols

The following protocols provide a general framework for the immobilization of biomolecules using 2-Ethenylsulfonylethanol. It is recommended to optimize the conditions for each specific application.

Protocol 1: Surface Functionalization of Gold Electrodes

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold surface, followed by activation with 2-Ethenylsulfonylethanol.

Materials:

  • Gold-coated sensor chip or electrode

  • 11-Mercaptoundecanol (MUD)

  • Ethanol, absolute

  • 2-Ethenylsulfonylethanol

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • Cleaning the Gold Surface:

    • Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Formation of the MUD SAM:

    • Prepare a 1 mM solution of 11-mercaptoundecanol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the MUD solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

    • Rinse the substrate with absolute ethanol to remove non-adsorbed MUD and dry under a stream of nitrogen.

  • Activation with 2-Ethenylsulfonylethanol:

    • In a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere), prepare a solution of 2-Ethenylsulfonylethanol (100 mM) and a non-nucleophilic base such as pyridine or TEA (120 mM) in anhydrous DCM or DMF.

    • Immerse the MUD-functionalized substrate in the activation solution for 2-4 hours at room temperature. The base facilitates the reaction between the hydroxyl groups of the MUD SAM and the hydroxyl group of 2-ethenylsulfonylethanol, or alternatively, the direct reaction of a pre-activated surface with the vinyl sulfone.

    • Rinse the substrate with anhydrous DCM or DMF, followed by absolute ethanol, to remove unreacted reagents.

    • Dry the substrate under a stream of nitrogen. The surface is now activated with vinyl sulfone groups and ready for biomolecule immobilization.

G cluster_1 Surface Functionalization Workflow Start Clean Gold Substrate SAM Form MUD SAM Start->SAM Immerse in MUD solution (18-24h) Activate Activate with 2-Ethenylsulfonylethanol SAM->Activate React with 2-Ethenylsulfonylethanol and base (2-4h) Ready Vinyl Sulfone Activated Surface Activate->Ready

Figure 2: Workflow for the functionalization of a gold surface.

Protocol 2: Immobilization of a Protein Biomolecule

This protocol details the covalent attachment of a protein (e.g., an enzyme or antibody) to the vinyl sulfone-activated surface.

Materials:

  • Vinyl sulfone-activated substrate (from Protocol 1)

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • Immobilization buffer (e.g., 0.1 M sodium phosphate buffer or sodium bicarbonate buffer, pH 8.0-9.0)

  • Blocking solution (e.g., 1 M ethanolamine or 1% (w/v) bovine serum albumin (BSA) in immobilization buffer, pH 8.5)

  • Washing buffer (e.g., phosphate-buffered saline (PBS) with 0.05% Tween-20)

Procedure:

  • Protein Immobilization:

    • Prepare a solution of the protein in the immobilization buffer. The optimal protein concentration should be determined empirically.

    • Apply the protein solution to the vinyl sulfone-activated surface, ensuring the entire surface is covered.

    • Incubate for 2-12 hours at 4°C or room temperature. The optimal time and temperature will depend on the stability of the protein. Incubation in a humidified chamber is recommended to prevent evaporation.

  • Blocking of Unreacted Sites:

    • After the immobilization step, wash the surface thoroughly with the washing buffer to remove non-covalently bound protein.

    • Immerse the substrate in the blocking solution for 1-2 hours at room temperature to deactivate any remaining vinyl sulfone groups. This step is crucial to prevent non-specific binding in subsequent assays.

    • Wash the surface again extensively with the washing buffer and then with deionized water.

  • Storage:

    • The functionalized biosensor can be stored in a suitable buffer at 4°C for several weeks. For long-term storage, the addition of a cryoprotectant like glycerol may be beneficial.

Data Presentation

Table 1: Typical Reaction Parameters for Biomolecule Immobilization
ParameterRecommended RangeNotes
Surface Activation
2-Ethenylsulfonylethanol Conc.50 - 200 mMHigher concentrations may lead to multilayer formation.
Base (Pyridine or TEA) Conc.1.2 - 1.5 equivalentsTo facilitate the reaction of the hydroxyl groups.
Reaction Time2 - 6 hoursLonger times may be required for less reactive surfaces.
TemperatureRoom Temperature
Biomolecule Immobilization
Protein Concentration0.1 - 10 mg/mLTo be optimized for each specific protein.
Immobilization Buffer pH7.5 - 9.0A slightly alkaline pH deprotonates amine groups, increasing their nucleophilicity.
Reaction Time2 - 12 hoursDependent on protein concentration and stability.
Temperature4°C to Room TemperatureLower temperatures are preferred for less stable proteins.
Blocking
Blocking Agent1 M Ethanolamine or 1% BSAEthanolamine reacts with vinyl sulfones; BSA blocks through adsorption.
Blocking Time1 - 2 hours
TemperatureRoom Temperature
Table 2: Expected Performance Characteristics of a Biosensor Fabricated with 2-Ethenylsulfonylethanol Linker
Performance MetricTypical Expected RangeFactors Influencing Performance
Sensitivity HighDepends on the biological recognition element and transducer type.
Limit of Detection (LOD) Low (nM to pM range)Dependent on the affinity of the biomolecule and the signal-to-noise ratio of the transducer.
Dynamic Range 2-4 orders of magnitudeInfluenced by the surface density of the immobilized biomolecule.
Stability > 4 weeks at 4°CThe stable covalent linkage contributes to long shelf life.
Reproducibility (CV) < 10%Dependent on the consistency of the surface functionalization and immobilization steps.

Application Example: Amperometric Glucose Biosensor

To illustrate the application of this methodology, consider the development of an amperometric glucose biosensor using glucose oxidase (GOx).

  • Surface Preparation and Functionalization: A screen-printed carbon electrode is first modified with a gold nanoparticle layer. The gold surface is then functionalized with a vinyl sulfone SAM using the protocol described above.

  • GOx Immobilization: A solution of glucose oxidase is immobilized on the activated electrode surface.

  • Detection Principle: In the presence of glucose, the immobilized GOx catalyzes its oxidation, producing gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized at the electrode surface, generating a current that is proportional to the glucose concentration.

The use of 2-Ethenylsulfonylethanol ensures a stable and active layer of GOx on the electrode surface, leading to a sensitive and reliable glucose measurement.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Efficiency Incomplete surface activation.Ensure anhydrous conditions during activation. Increase activation time or reagent concentrations.
Inactive protein.Use a fresh protein stock. Optimize immobilization buffer pH and temperature.
High Non-Specific Binding Incomplete blocking.Increase blocking time or concentration of blocking agent.
Hydrophobic interactions.Add a non-ionic surfactant (e.g., Tween-20) to the washing and assay buffers.
Poor Sensor Stability Incomplete covalent linkage.Optimize immobilization pH and time.
Denaturation of the protein.Perform immobilization at a lower temperature.

References

  • García-Junceda, E., Lavandera, I., Rother, D., & Engel, U. (2015). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 13(3), 675-687.
  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.
  • Sassolas, A., Blum, L. J., & Leca-Bouvier, B. D. (2012). Immobilization strategies to develop enzymatic biosensors. Biotechnology Advances, 30(3), 489-511.
  • Lowe, C. R. (2000). Biosensors. Current Opinion in Structural Biology, 10(4), 428-434.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Divinyl Sulfone, a Useful Cross-linking Agent. TCI Mail.
  • Hermanson, G. T. (2013).
  • Wang, H., Cheng, F., Li, M., Peng, W., & Qu, J. (2015).
  • Morpurgo, M., Veronese, F. M., Kachen, H., & Harris, J. M. (1996). Preparation and characterization of poly (ethylene glycol) vinyl sulfone.
  • Thévenot, D. R., Toth, K., Durst, R. A., & Wilson, G. S. (2001). Electrochemical biosensors: recommended definitions and classification. Biosensors and Bioelectronics, 16(1-2), 121-131.
  • Santoyo-González, F., & García-Junceda, E. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.
  • RSC Publishing. (2015). Vinyl sulfone-activated silica for efficient covalent immobilization of alkaline unstable enzymes: application to levansucrase for fructooligosaccharide synthesis. RSC Advances, 5(10), 7125-7132.
  • ACS Publications. (2021). Advantages of Supports Activated with Divinyl Sulfone in Enzyme Coimmobilization: Possibility of Multipoint Covalent Immobilization of Enzymes with Different Stabilities.
  • MDPI. (2021). Biocompatible and Flexible Cellulose Film for the Reversible Colourimetric Monitoring of pH and Mg (II). Sensors, 21(24), 8299.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 235, 114255.
  • PubMed. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 195-218.
  • PubMed Central (PMC). (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech.
  • PubMed. (2010). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry, 8(1), 125-133.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethenylsulfonylethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Problem: Synthesizing 2-Ethenylsulfonylethanol (


), also known as 2-(Vinylsulfonyl)ethanol, is deceptively difficult. The molecule is a "Janus" intermediate: it contains a nucleophile (hydroxyl group) and a potent electrophile (vinyl sulfone) within the same structure.

Why Yields Fail: Most researchers encounter low yields due to three competing pathways driven by the high reactivity of the vinyl sulfone moiety (Michael acceptor):

  • Over-Hydrolysis (The Selectivity Trap): When synthesizing from Divinyl Sulfone (DVS), the reaction often proceeds past the mono-adduct to form Bis(2-hydroxyethyl)sulfone (BSE).

  • Oligomerization (The Concentration Trap): The product’s own hydroxyl group can attack the vinyl group of a neighboring molecule, leading to polyethersulfone chains.

  • Phase Transfer Loss (The Workup Trap): VSE is highly water-soluble and amphiphilic, making standard extraction protocols inefficient.

Diagnostic Workflow (Graphviz Visualization)

The following diagram illustrates the kinetic competition determining your yield. To maximize VSE, you must arrest the reaction at Step 1 and prevent Step 2 and Step 3 .

ReactionPathways DVS Divinyl Sulfone (Starting Material) VSE 2-Ethenylsulfonylethanol (TARGET PRODUCT) DVS->VSE Step 1: Mono-Hydrolysis (Fast, Kinetic Control) Water H2O / OH- Water->VSE BSE Bis(2-hydroxyethyl)sulfone (Over-Hydrolysis Impurity) Water->BSE VSE->BSE Step 2: Second Hydrolysis (Thermodynamic Sink) Polymer Polyethersulfone (Oligomers) VSE->Polymer Step 3: Self-Michael Addition (Concentration Dependent) VSE->Polymer + VSE

Caption: Kinetic pathway analysis. Green path represents the desired synthesis; Red paths represent the primary yield-killing side reactions.

Troubleshooting Guide (FAQ Format)

Category A: Reaction Control

Q1: I am using a 1:1 ratio of Divinyl Sulfone (DVS) to water, but I mostly isolate the bis-hydroxy impurity. Why? Diagnosis: Statistical probability favors the bis-adduct in a 1:1 mixture because the intermediate (VSE) is water-soluble and remains in the reactive aqueous phase. Corrective Action:

  • Use Excess DVS: Shift the equilibrium by using a 3:1 to 5:1 molar excess of DVS relative to water. This ensures that any hydroxide ion is statistically more likely to encounter a fresh DVS molecule than a VSE molecule.

  • Reverse Addition: Do not add DVS to base. Add the alkaline water dropwise to the DVS at low temperature (

    
    ). This keeps the local concentration of water low relative to the electrophile.
    

Q2: My reaction mixture turned into a viscous gel. What happened? Diagnosis: You triggered anionic polymerization (Step 3 in the diagram). The alkoxide generated from your product attacked another vinyl sulfone group. Corrective Action:

  • Dilution: Run the reaction in a non-nucleophilic co-solvent (e.g., THF or Dioxane) to separate the reactive species.

  • pH Control: Keep the pH between 9–10. Stronger basicity (

    
    ) promotes alkoxide formation, accelerating polymerization.
    
  • Radical Inhibition: While vinyl sulfones primarily react via Michael addition, radical polymerization is possible. Add 200 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture.

Category B: Workup & Purification[2]

Q3: TLC shows the product is there, but I get <10% yield after extraction with Dichloromethane (DCM). Diagnosis: VSE is extremely hydrophilic due to the sulfone and hydroxyl groups. It prefers the aqueous phase. Corrective Action:

  • Salting Out (Critical): You must saturate the aqueous phase with NaCl (brine) before extraction. This reduces the solubility of organic organics in water (Salting-out effect).

  • Solvent Choice: Switch to Ethyl Acetate (EtOAc) or Chloroform/Isopropanol (3:1) . DCM is often insufficient for such polar sulfones.

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12–24 hours.

Optimized Experimental Protocols

Method A: The "Selectivity-First" Hydrolysis (Recommended)

Best for labs with Divinyl Sulfone stock.

ParameterSpecificationRationale
Stoichiometry 5.0 eq DVS : 1.0 eq NaOH (aq)Excess electrophile prevents over-hydrolysis.
Temperature

to

Suppresses polymerization and bis-addition rates.
Solvent THF (optional co-solvent)Improves homogeneity without competing nucleophilicity.

Protocol:

  • Charge a flask with Divinyl Sulfone (50 mmol, 5.9 g) and a stir bar. Cool to

    
    .
    
  • Dissolve NaOH (10 mmol) in Water (10 mL) .

  • Add the NaOH solution dropwise to the DVS over 30 minutes. Do not rush.

  • Stir at

    
     for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1). VSE (
    
    
    
    ) should appear; DVS (
    
    
    ) will remain.
  • Quench: Neutralize carefully with dilute HCl to pH 7. Acidic pH catalyzes the reverse reaction (elimination).

  • Workup: Saturate with NaCl. Extract

    
     with EtOAc.[1]
    
  • Purification: The excess DVS can be removed by high-vacuum distillation (DVS bp:

    
     @ 15 mmHg) or column chromatography. Caution: DVS is a blister agent. Distill into a trapped receiver.
    
Method B: The "Elimination" Route (High Purity Alternative)

Best if Method A fails repeatedly. Avoids the selectivity issue entirely.

Concept: Start with 2-Chloroethyl 2-hydroxyethyl sulfone (often formed from Thiodiglycol oxidation + chlorination). Reaction:



Protocol:

  • Dissolve 2-Chloroethyl 2-hydroxyethyl sulfone in water.

  • Add 1.05 eq of NaOH at

    
    .
    
  • The elimination of HCl is rapid.

  • Neutralize and extract as above. Note: This method yields pure VSE because the leaving group (Cl) is far superior to the hydroxyl group, preventing side reactions.

Safety & Stability Warning

  • Vesicant Hazard: Divinyl Sulfone is a potent blistering agent (similar to mustard gas analogs). Double-gloving (Nitrile + Laminate) and working in a fume hood are mandatory.

  • Instability: 2-Ethenylsulfonylethanol can slowly decompose or polymerize on the shelf.

    • Storage: Store at

      
       under Argon.
      
    • Stabilizer: Add trace BHT if the application permits.

References

  • FMC Corporation. (1970). Preparation of 2-vinylsulfonylethanol. US Patent 3,509,218.[2] Link

  • BenchChem. (2025).[3][4] Synthesis and Properties of 2-(Ethylsulfonyl)ethanol. Link

  • Organic Chemistry Portal. (2024).[5] Vinyl Sulfone Synthesis by C-S Coupling Reactions. Link

  • Royal Society of Chemistry. (2022). Water as a monomer: synthesis of an aliphatic polyethersulfone from divinyl sulfone. Chemical Science. Link

  • National Institutes of Health (PubChem). (2025). 2-(Ethylsulfonyl)ethanol Compound Summary. Link

Sources

Strategies to improve the efficiency of 2-Ethenylsulfonylethanol cross-linking

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethenylsulfonylethanol Cross-Linking

Welcome to the technical support guide for 2-Ethenylsulfonylethanol, a potent and versatile cross-linking agent. Known in the field as vinyl sulfone ethanol, this reagent is invaluable for creating stable thioether and amine linkages in applications ranging from hydrogel formation to bioconjugation for antibody-drug conjugates (ADCs).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experiments for maximum efficiency and reproducibility.

Core Principle: The Michael Addition Reaction

2-Ethenylsulfonylethanol functions as a Michael acceptor. Its vinyl group is electron-deficient due to the strongly electron-withdrawing sulfonyl group. This makes it highly susceptible to nucleophilic attack from functional groups like thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues or N-termini). The reaction is a conjugate addition that results in a stable, covalent thioether or secondary amine bond.[1][2]

Understanding the factors that govern this reaction is the key to mastering its application.

G cluster_reactants Reactants cluster_product Product VS 2-Ethenylsulfonylethanol (Vinyl Sulfone) Product Stable Covalent Bond (Thioether or Secondary Amine) VS->Product Michael Addition (pH Dependent) Nuc Nucleophile (Protein-SH or Protein-NH2) Nuc->Product caption Fig 1. Mechanism of Vinyl Sulfone Cross-Linking.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during cross-linking experiments in a direct question-and-answer format.

Issue 1: Low or No Cross-Linking Efficiency

  • Q: My final product shows minimal to no cross-linking. I've followed a standard protocol, but the yield is unacceptably low. What's going wrong?

    A: Low efficiency is the most frequent issue and almost always traces back to one of four key parameters: pH, buffer composition, reagent integrity, or reaction time.

    • Causality 1: Incorrect pH. The nucleophilicity of your target functional groups is highly pH-dependent. Thiols (cysteine, pKa ~8.5) require a pH of around 7.0-8.0 to be sufficiently deprotonated (thiolate anion, S⁻) and reactive. Amines (lysine, pKa ~10.5) need a more basic environment, typically pH 8.5-9.5, to be deprotonated (NH₂) and reactive.[1][3] Operating outside the optimal pH for your target will drastically reduce reaction rates.[3] Vinyl sulfones are selective for thiols under neutral conditions but will react with amines in more basic solutions.[3]

    • Solution:

      • Verify pH: Do not trust the nominal pH of your buffer stock. Measure the pH of the final reaction mixture after all components (protein, cross-linker) have been added.

      • Adjust for Target: For thiol-specific conjugation, maintain a pH of 7.0-7.5. For amine conjugation, increase the pH to 9.0.[1] If targeting both, a compromise of pH 8.5 may be attempted, but expect mixed products.

    • Causality 2: Incompatible Buffer. Buffers are not inert. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are nucleophilic and will compete with your biomolecule for the vinyl sulfone, effectively quenching the reaction and reducing your yield.

    • Solution:

      • Switch to a Non-Nucleophilic Buffer: Use buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.

      • If Tris is Unavoidable: If you must use Tris for protein stability, ensure its concentration is as low as possible and significantly increase the molar excess of the vinyl sulfone cross-linker to compensate. Be aware this can increase the risk of off-target modifications.

    • Causality 3: Degraded Cross-Linker. 2-Ethenylsulfonylethanol is susceptible to hydrolysis, especially at higher pH and temperatures.[4] If your stock solution is old or has been stored improperly (e.g., in a humid environment or not frozen), it may have degraded, leading to a lower effective concentration.

    • Solution:

      • Use Fresh Reagent: Prepare stock solutions of 2-Ethenylsulfonylethanol fresh in an anhydrous solvent like DMSO or DMF immediately before use.

      • Proper Storage: Store the solid reagent in a desiccator at -20°C. For stock solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

    • Causality 4: Insufficient Reaction Time or Temperature. The Michael addition with vinyl sulfones is generally efficient but not instantaneous. Reaction times can range from minutes for highly reactive thiols to many hours for less reactive amines.[5][6]

    • Solution:

      • Perform a Time-Course Study: Take aliquots of your reaction at various time points (e.g., 30 min, 2 hr, 4 hr, overnight) and analyze them by SDS-PAGE or mass spectrometry to determine the optimal reaction time.

      • Optimize Temperature: Most conjugations are performed at room temperature (20-25°C) or 4°C. While higher temperatures can increase reaction rates, they also accelerate hydrolysis of the vinyl sulfone and can risk protein denaturation.[5] For sensitive proteins, it is better to extend the reaction time at 4°C.

Issue 2: Poor Reproducibility Between Batches

  • Q: My cross-linking experiments are inconsistent. One week I get 80% efficiency, the next it's only 40%, even with the same protocol. How can I improve reproducibility?

    A: Inconsistency is often a result of subtle variations in experimental setup. The key is rigorous control over your reaction parameters.

    • Causality 1: pH Drift. As mentioned above, pH is critical. Small, unmeasured variations in buffer preparation can lead to significant differences in reaction efficiency.

    • Solution: Standardize your buffer preparation with a calibrated pH meter. Always measure the final reaction pH.

    • Causality 2: Inaccurate Reagent Concentration. This applies to both your biomolecule and the cross-linker. Errors in protein concentration measurement or inconsistent preparation of the cross-linker stock solution will alter the stoichiometry of the reaction.

    • Solution:

      • Accurately determine the concentration of your biomolecule using a reliable method like a BCA assay or A280 measurement immediately before each experiment.

      • Always prepare fresh cross-linker solutions. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

    • Causality 3: Temperature Fluctuations. A "room temperature" reaction can vary by several degrees depending on the lab environment, affecting reaction kinetics.

    • Solution: Use a temperature-controlled incubator or water bath to ensure a consistent reaction temperature for all experiments.

Issue 3: Protein Aggregation or Precipitation

  • Q: During the reaction, my protein solution becomes cloudy and I see precipitate forming. What causes this and how can I prevent it?

    A: Aggregation is typically caused by excessive cross-linking or unfavorable solvent conditions that reduce protein stability.

    • Causality 1: Over-Cross-Linking. Using too high a concentration of the cross-linker can lead to the formation of large, insoluble intermolecular networks instead of the desired intramolecular or simple intermolecular conjugates.

    • Solution:

      • Titrate the Cross-Linker: Perform a titration experiment using a range of molar excesses of 2-Ethenylsulfonylethanol (e.g., 5x, 10x, 20x, 50x molar excess over the biomolecule). Analyze the results by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to find the highest concentration that does not induce aggregation.

    • Causality 2: Sub-Optimal Buffer/Solvent Conditions. The addition of the cross-linker, often dissolved in an organic solvent like DMSO, can destabilize the protein. The pH of the reaction buffer itself might also be far from the protein's isoelectric point, reducing its solubility.

    • Solution:

      • Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture below 5-10% (v/v) if possible. Add the cross-linker stock solution slowly while gently vortexing the protein solution.

      • Add Stabilizing Excipients: Consider including stabilizing agents in your reaction buffer, such as arginine, sucrose, or glycerol, which are known to reduce protein aggregation.

Frequently Asked Questions (FAQs)

  • Q1: What is the relative reactivity of 2-Ethenylsulfonylethanol with different functional groups?

    • A: The reactivity is highly dependent on pH, but generally, thiols (cysteine) are significantly more reactive than amines (lysine) at neutral or slightly acidic pH.[1][7] The order of reactivity is typically: Thiol (Cys) > N-terminal Amine > Amine (Lys). Histidine can also react under certain conditions. Vinyl sulfones react more rapidly and selectively with thiols compared to acrylates.[7]

  • Q2: How should I prepare and store 2-Ethenylsulfonylethanol solutions?

    • A: 2-Ethenylsulfonylethanol is a solid at room temperature. For best results, prepare a concentrated stock solution (e.g., 100 mM) in an anhydrous organic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Aliquot this stock into single-use volumes in sealed vials and store at -80°C. Thaw a single aliquot immediately before use and discard any unused portion.

  • Q3: How do I stop or "quench" the cross-linking reaction?

    • A: The reaction can be effectively quenched by adding a small molecule with a highly reactive nucleophile. The most common quenching reagents are:

      • 2-Mercaptoethanol (BME) or Dithiothreitol (DTT): Add a 20-50 fold molar excess over the initial amount of vinyl sulfone. These thiol-containing reagents will rapidly react with any remaining vinyl sulfone groups.

      • Tris Buffer: As mentioned in the troubleshooting section, adding Tris buffer to a final concentration of 20-50 mM will also quench the reaction.

      • After quenching, the excess cross-linker and quenching agent can be removed by dialysis, desalting column, or size-exclusion chromatography.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterThiol-Specific Cross-LinkingAmine-Targeted Cross-Linking
pH 7.0 - 8.08.5 - 9.5[1][3]
Recommended Buffers PBS, HEPESBorate, Bicarbonate
Temperature 4°C to 25°C20°C to 37°C
Reaction Time 30 minutes - 4 hours2 hours - 24 hours[5]
Molar Excess (Linker:Protein) 5x - 20x20x - 100x
Protocol 1: General Procedure for Protein-Thiol Conjugation

This protocol provides a starting point for conjugating 2-Ethenylsulfonylethanol to a protein containing free cysteine residues.

  • Protein Preparation:

    • Dissolve the protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the reaction buffer.

  • Cross-Linker Preparation:

    • Immediately before use, prepare a 100 mM stock solution of 2-Ethenylsulfonylethanol in anhydrous DMSO.

  • Conjugation Reaction:

    • Adjust the protein solution to the desired final concentration (typically 1-5 mg/mL).

    • Calculate the required volume of the cross-linker stock solution to achieve a 10-20 fold molar excess.

    • Add the calculated volume of the cross-linker solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding 2-Mercaptoethanol to a final concentration of 20 mM. Incubate for 15 minutes.

    • Purify the conjugate from excess cross-linker and quenching reagent using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Validation:

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight may be visible) or, more accurately, by mass spectrometry (MALDI-TOF or ESI-MS).

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common issues with cross-linking efficiency.

References

  • Morales-Sanfrutos, J., Ortega-Muñoz, M., & Santoyo-González, F. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 8(3), 667-675. [Link]

  • Luo, K. W., et al. (2016). Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. Advanced Functional Materials, 26(48), 8967-8977. [Link]

  • Khan, I. U., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry. [Link]

  • Lowe, A. B. (2013). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 5-10. [Link]

  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry, 39(7), 5119-5129. [Link]

  • Stewart, S. A., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter, 14(41), 8317-8324. [Link]

  • Zhang, C., et al. (2015). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 31(3), 1048-1057. [Link]

  • Di Loreto, H. E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere, 49(3), 353-361. [Link]

  • Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(12), 3624-3633. [Link]

  • Ortega-Muñoz, M., Lopez-Jaramillo, J., & Santoyo-Gonzalez, F. (2012). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Bioconjugate Chemistry, 23(8), 1625-1637. [Link]

Sources

Technical Support Center: Quenching Unreacted 2-Ethenylsulfonylethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical step of quenching unreacted 2-ethenylsulfonylethanol in experimental workflows. This document is structured to provide not just procedural steps, but also the fundamental chemical principles and safety considerations that underpin these protocols, ensuring both experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench unreacted 2-ethenylsulfonylethanol?

A1: 2-Ethenylsulfonylethanol, a member of the vinyl sulfone class of reagents, is a highly reactive Michael acceptor.[1] Its reactivity stems from the electron-withdrawing nature of the sulfone group, which polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.[2][3]

Leaving unreacted 2-ethenylsulfonylethanol in your reaction mixture can lead to several undesirable outcomes:

  • Side Reactions: The reactive vinyl group can react with your desired product, purification media (e.g., amine or thiol-functionalized resins), or other reagents during workup, leading to impurities and reduced yield.

  • Toxicity and Safety Hazards: Vinyl sulfones are alkylating agents and can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins.[3] This makes them potentially hazardous. Proper quenching neutralizes their reactivity, rendering the waste stream safer for handling and disposal.[4][5]

  • Inaccurate Downstream Analysis: The presence of a highly reactive, unquenched reagent can interfere with analytical techniques like NMR, mass spectrometry, or HPLC, leading to misleading results.

Therefore, a dedicated quenching step is a critical component of good laboratory practice to ensure reaction fidelity, safety, and the integrity of your results.

Q2: What is the chemical mechanism behind quenching 2-ethenylsulfonylethanol?

A2: The quenching process relies on a well-established reaction in organic chemistry known as the Michael Addition or conjugate addition.[6][7] In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated vinyl sulfone.

The mechanism proceeds as follows:

  • A nucleophilic quenching agent (e.g., a thiol or an amine) attacks the electron-deficient β-carbon of the vinyl group.[2]

  • The π-electrons from the double bond move to the α-carbon, and subsequently, the electrons from the sulfone group delocalize onto the oxygen atoms, forming a resonance-stabilized enolate-like intermediate.

  • This intermediate is then protonated, typically by the solvent or a proton source in the reaction mixture, to yield a stable, saturated thioether or amine adduct. This new adduct is significantly less reactive and generally stable to typical workup and purification conditions.

Q3: What are the most effective and commonly used quenching agents?

A3: The choice of quenching agent depends on the specific reaction conditions, solvent, and the nature of your product. The most effective quenchers are soft nucleophiles, which react preferentially with the soft electrophilic β-carbon of the vinyl sulfone.[3]

Commonly used quenching agents include:

  • Thiols: These are excellent soft nucleophiles and react rapidly and cleanly with vinyl sulfones.[8][9]

    • Examples: β-mercaptoethanol (BME), dithiothreitol (DTT), cysteine, or simple alkyl thiols like 1-butanethiol.

    • Advantages: High reactivity and specificity for vinyl sulfones.

  • Primary and Secondary Amines: These are also effective nucleophiles for this purpose.

    • Examples: Tris(hydroxymethyl)aminomethane (Tris), glycine, ethanolamine, or simple alkyl amines like n-butylamine.

    • Advantages: Readily available and often used in biological buffers.

  • Water/Alcohols (under specific conditions): While less nucleophilic than thiols or amines, water or simple alcohols (like methanol or isopropanol) can serve as quenching agents, particularly at elevated temperatures or if the reaction is performed under basic conditions which can deprotonate the hydroxyl group to form a more reactive alkoxide.[10] However, their reaction rates are significantly slower.

For most applications, a small molecule thiol is the quencher of choice due to its high reaction rate and efficiency.

Troubleshooting Guide

Issue: My analytical data (TLC, LC-MS) shows the presence of unreacted 2-ethenylsulfonylethanol even after quenching.
  • Possible Cause 1: Insufficient Molar Excess of Quenching Agent. The quenching reaction is stoichiometric. If an insufficient amount of the nucleophile is added, some of the vinyl sulfone will remain unreacted.

    • Solution: Ensure you are using a sufficient molar excess of the quenching agent. A 2 to 5-fold molar excess relative to the initial amount of unreacted 2-ethenylsulfonylethanol is a good starting point. If the exact amount of unreacted starting material is unknown, calculate the excess based on the initial loading.

  • Possible Cause 2: Inadequate Reaction Time or Temperature. While the reaction with thiols is often rapid, low temperatures or steric hindrance can slow the reaction rate.

    • Solution: Allow the quenching reaction to proceed for a longer duration (e.g., 30-60 minutes) at room temperature. If the reaction is being performed at a low temperature, allow it to warm to room temperature for the quenching step. Gentle heating can be considered if the desired product is thermally stable.

  • Possible Cause 3: Poor Mixing. If the reaction mixture is not adequately stirred, localized depletion of the quenching agent can occur, leaving some of the vinyl sulfone unreacted.

    • Solution: Ensure vigorous stirring or agitation during the addition of the quenching agent and for the duration of the quenching period.

Issue: The quenching process is highly exothermic and difficult to control.
  • Possible Cause: Quenching a large amount of unreacted reagent too quickly. The Michael addition is an exothermic process. Adding the quenching agent too rapidly to a concentrated solution of unreacted 2-ethenylsulfonylethanol can generate heat faster than it can be dissipated.

    • Solution:

      • Cool the reaction vessel: Place the flask in an ice-water bath before and during the quenching process.[11]

      • Dilute the reaction mixture: If possible, dilute the reaction mixture with an inert solvent before quenching.

      • Add the quenching agent slowly and portion-wise: Use a dropping funnel for liquid quenchers or add solid quenchers in small portions over time, monitoring the temperature of the reaction.[12]

Issue: An unexpected precipitate formed during quenching.
  • Possible Cause 1: The quenched adduct is insoluble. The product formed from the reaction of 2-ethenylsulfonylethanol and your quenching agent may have limited solubility in your reaction solvent.

    • Solution: This is not necessarily a problem and can sometimes aid in purification. Analyze the precipitate to confirm its identity. If necessary, you may need to add a co-solvent to solubilize the adduct before proceeding with the workup.

  • Possible Cause 2: Salting out. If using a salt of a quenching agent (e.g., sodium thiomethoxide), changes in the solvent polarity upon quenching could cause it or other salts to precipitate.

    • Solution: Proceed with your aqueous workup. The salts will typically dissolve in the aqueous layer.

Data Summary and Protocols

Table 1: Recommended Quenching Agents and Conditions
Quenching AgentMolar Excess (relative to unreacted vinyl sulfone)Typical Solvent(s)TemperatureTypical TimeNotes
β-Mercaptoethanol (BME) 2 - 5 equivalentsDMF, DMSO, CH₃CN, H₂O0 °C to RT15 - 30 minHighly effective. Use in a fume hood due to strong odor.
Dithiothreitol (DTT) 1 - 2.5 equivalentsAqueous buffers, DMFRoom Temperature15 - 30 minDTT has two thiol groups, so less molar excess is often needed.
L-Cysteine 2 - 5 equivalentsAqueous buffers, DMSORoom Temperature30 - 60 minA good choice for biocompatible applications.
n-Butylamine 3 - 10 equivalentsDMF, CH₂Cl₂, THF0 °C to RT30 - 90 minSlower than thiols. Ensure complete reaction.
Tris Base 5 - 10 equivalentsAqueous buffers, DMFRoom Temperature1 - 4 hoursCommonly used but slower; may require longer reaction times.
Experimental Protocol: Standard Quenching Procedure

This protocol provides a general, safety-conscious method for quenching unreacted 2-ethenylsulfonylethanol with a thiol-based agent.

  • Preparation and Safety:

    • Before starting, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Conduct the entire quenching procedure in a well-ventilated chemical fume hood.

  • Cooling the Reaction:

    • Once your primary reaction is complete (as determined by a suitable analytical method like TLC or LC-MS), cool the reaction vessel to 0 °C using an ice-water bath. This is a critical step to manage any potential exotherm.[11]

  • Prepare the Quenching Solution:

    • In a separate flask, dissolve 3 molar equivalents of a thiol-based quenching agent (e.g., β-mercaptoethanol) in a small amount of the reaction solvent.

  • Slow Addition of the Quencher:

    • While vigorously stirring the cooled reaction mixture, add the quenching solution dropwise via a syringe or an addition funnel over 5-10 minutes.

    • Monitor the internal temperature of the reaction. If a significant increase is observed, slow down the addition rate.

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for at least 30 minutes.

    • Confirm the absence of 2-ethenylsulfonylethanol using your chosen analytical method (e.g., TLC).

  • Workup and Disposal:

    • Once the quenching is complete, you can proceed with your standard aqueous workup and purification protocol.

    • The neutralized reaction mixture can now be disposed of according to your institution's hazardous waste guidelines.

Visualized Workflow and Diagrams

Quenching Workflow Logic

The decision and execution process for quenching unreacted 2-ethenylsulfonylethanol follows a logical sequence to ensure safety and effectiveness.

QuenchingWorkflow A Reaction Complete? (Monitor by TLC/LC-MS) B Select Quenching Agent (e.g., Thiol, Amine) A->B Yes C Cool Reaction Mixture (0 °C Ice Bath) B->C D Add Quenching Agent (Slowly, with Stirring) C->D E Monitor Temperature & Control Addition Rate D->E F Allow Reaction to Complete (Stir at RT) E->F G Confirm Complete Quench (TLC/LC-MS Analysis) F->G H Proceed to Workup & Purification G->H Complete I Incomplete Quench G->I Incomplete I->D Add More Quencher &/or Time

Caption: Logical workflow for quenching 2-ethenylsulfonylethanol.

Mechanism of Thiol-Based Quenching

This diagram illustrates the Michael addition of a thiol to 2-ethenylsulfonylethanol.

MichaelAddition cluster_reactants Reactants cluster_product Product R1 HO-(CH₂)₂-SO₂-CH=CH₂ (2-Ethenylsulfonylethanol) P1 HO-(CH₂)₂-SO₂-CH₂-CH₂-S-R' (Stable Thioether Adduct) R1->P1 Michael Addition plus1 + R2 R'-SH (Thiol Quencher) R2->P1

Caption: Reaction schematic for quenching with a thiol.

References
  • Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

  • Luna, A., & Almendros, P. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Chem. Proc., 18(1), 21. [Link]

  • Gong, T., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health. [Link]

  • Le, C. M., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]

  • Nair, D. P., et al. (2014). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC - NIH. [Link]

  • Enoch, S. J., et al. (2023). Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization. PMC - NIH. [Link]

  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Reddit r/Chempros. (2022). Quenching guide. [Link]

  • Li, M., et al. (2024). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. [Link]

  • ResearchGate. (2015). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Grabner, A., et al. (2023). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. [Link]

  • ResearchGate. (2015). Nucleophilicity of metal carbonyl anions in vinylic substitution reactions. [Link]

  • ResearchGate. (2019). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. [Link]

  • Google Patents. (1957). Production of vinyl sulfones.
  • KGROUP, University of Wisconsin. (2006). Quenching Reactive Substances. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Macmillan Group, Princeton University. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Wikipedia. Vinyl sulfone. [Link]

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. [Link]

  • Organic Syntheses Procedure. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. [Link]

  • Fu, L., et al. (2021). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Best Practices for Purifying 2-Ethenylsulfonylethanol-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-ethenylsulfonylethanol (vinyl sulfone) conjugated molecules. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and best practices to ensure the successful purification of your valuable conjugates. The unique reactivity of the vinyl sulfone group, which makes it an excellent tool for bioconjugation, also presents specific challenges during purification. This resource will help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying molecules conjugated with 2-ethenylsulfonylethanol?

The primary challenges stem from the inherent reactivity of the vinyl sulfone moiety. As a Michael acceptor, it can react with various nucleophiles.[1] During purification, you must consider:

  • Stability of the conjugate: The linkage formed is generally stable; however, extreme pH conditions or the presence of strong nucleophiles in purification buffers can potentially lead to degradation or side reactions.

  • Removal of excess reagent: A significant excess of the vinyl sulfone reagent is often used to drive the conjugation reaction to completion.[2] This unreacted reagent must be thoroughly removed.

  • Separation of by-products: The conjugation reaction may produce side products, especially if the target molecule has multiple potential reaction sites. For instance, while vinyl sulfones show a preference for thiol groups (cysteines), they can also react with amines (lysines) and other nucleophilic residues, particularly at higher pH.[1]

  • Heterogeneity of the final product: If the target molecule has multiple conjugation sites, the final product may be a heterogeneous mixture with varying degrees of labeling (e.g., drug-to-antibody ratio in ADCs). This may require specialized analytical and purification techniques to isolate a more homogeneous species.

Q2: What is the general workflow for purifying a protein conjugated with a 2-ethenylsulfonylethanol derivative?

The purification workflow for a protein conjugate typically involves several key steps designed to remove unreacted reagents, by-products, and to isolate the desired conjugate.

Purification_Workflow cluster_0 Purification Steps Start Crude Conjugation Mixture Quench Quench Excess Reagent Start->Quench Stop Reaction Initial_Purification Initial Bulk Purification (e.g., Dialysis, SEC) Quench->Initial_Purification Remove Small Molecules Fine_Purification Fine Purification (e.g., HIC, IEX) Initial_Purification->Fine_Purification Isolate Specific Conjugates Final_Product Purified Conjugate Fine_Purification->Final_Product

Caption: General experimental workflow for protein conjugate purification.

Q3: How can I assess the purity of my final 2-ethenylsulfonylethanol-conjugated molecule?

A combination of analytical techniques is recommended to thoroughly assess the purity of your conjugate:

Analytical TechniqueInformation Provided
SDS-PAGE Visual assessment of protein purity and confirmation of conjugation (shift in molecular weight).
Size-Exclusion Chromatography (SEC-HPLC) Quantifies high molecular weight aggregates, unconjugated protein, and the main conjugate peak.
Hydrophobic Interaction Chromatography (HIC) Separates species with different drug-to-antibody ratios (DAR) for antibody-drug conjugates.
Mass Spectrometry (MS) Confirms the identity of the conjugate and determines the precise molecular weight and degree of labeling.[2]
UV-Vis Spectroscopy Can be used to determine the concentration of the protein and the degree of labeling if the conjugated molecule has a distinct chromophore.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Purified Conjugate

Possible Causes & Solutions:

  • Cause: Precipitation of the conjugate during purification.

    • Solution: Optimize buffer conditions (pH, ionic strength, additives). Consider performing purification at a lower temperature.

  • Cause: Non-specific binding to chromatography resins.

    • Solution: Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the buffers in low concentrations. Test different types of chromatography resins.

  • Cause: Degradation of the conjugate during purification.

    • Solution: Ensure the pH of all buffers is within a stable range for your molecule (typically pH 6.5-7.5 for many proteins). Work quickly and at low temperatures.

Issue 2: Presence of Unreacted Vinyl Sulfone Reagent in the Final Product

Possible Causes & Solutions:

  • Cause: Inefficient removal of small molecules.

    • Solution (for proteins): Increase the duration or number of buffer exchanges during dialysis or diafiltration.[3] Use a size-exclusion chromatography column with an appropriate molecular weight cutoff and a longer column length for better resolution.

    • Solution (for small molecules): For non-polar small molecule conjugates, after quenching the reaction, perform a liquid-liquid extraction to remove water-soluble impurities. Follow this with silica gel chromatography using a gradient elution to separate the desired product from any remaining starting material. Recrystallization can also be an effective final purification step.[4]

  • Cause: Incomplete quenching of the reaction.

    • Solution: Increase the molar excess of the quenching agent (e.g., N-acetylcysteine, β-mercaptoethanol) and/or the quenching time.[2]

Issue 3: Heterogeneity in the Final Product (e.g., multiple DAR species)

Possible Causes & Solutions:

  • Cause: Multiple reactive sites on the target molecule.

    • Solution: This is often inherent to the target molecule. To isolate a more homogeneous product, employ higher resolution purification techniques. Hydrophobic Interaction Chromatography (HIC) is particularly effective for separating antibody-drug conjugates with different drug-to-antibody ratios. Ion-exchange chromatography (IEX) can also be used if the conjugation alters the overall charge of the molecule.

Experimental Protocols

Protocol 1: General Purification of a 2-Ethenylsulfonylethanol-Conjugated Protein

This protocol provides a general framework. Specific parameters should be optimized for your particular protein and conjugate.

  • Quenching the Reaction:

    • After the desired conjugation time, add a 20- to 50-fold molar excess of a quenching agent (e.g., N-acetylcysteine) to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle mixing to ensure all unreacted vinyl sulfone is consumed.

  • Initial Buffer Exchange (Removal of Small Molecules):

    • Method A: Dialysis:

      • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa for antibodies.

      • Dialyze against 100 volumes of your chosen purification buffer (e.g., PBS, pH 7.4) at 4°C.

      • Perform at least three buffer changes over 24-48 hours.

    • Method B: Size-Exclusion Chromatography (SEC):

      • Equilibrate a desalting column (e.g., Sephadex G-25) with your purification buffer.

      • Load the quenched reaction mixture onto the column.

      • Collect the fractions containing the high molecular weight conjugate, which will elute first.

  • Chromatographic Polishing Step (Optional, for higher purity):

    • Based on the properties of your conjugate, you may need a further polishing step. For example, if your conjugate is an ADC and you need to separate by DAR, proceed with HIC.

    • Equilibrate the HIC column with a high salt buffer.

    • Load your sample and elute with a decreasing salt gradient.

    • Collect fractions and analyze by SDS-PAGE, SEC-HPLC, and/or MS to identify the desired species.

  • Final Formulation:

    • Pool the fractions containing the purified conjugate.

    • If necessary, perform a final buffer exchange into your desired storage buffer using dialysis or diafiltration.

    • Determine the final concentration, filter-sterilize (0.22 µm filter), and store under appropriate conditions (e.g., -80°C).

Protocol 2: Purification of a Small Molecule 2-Ethenylsulfonylethanol Conjugate
  • Work-up:

    • After the reaction is complete, quench any unreacted vinyl sulfone with a suitable nucleophile if necessary.

    • If your product is soluble in an organic solvent immiscible with water, perform a liquid-liquid extraction. For example, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Load onto a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane/ethyl acetate).

    • Elute the column with a gradient of increasing polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).[5]

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Recrystallization (Optional):

    • For crystalline solids, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.[4]

Visualizations

Decision Tree for Purification Strategy

Purification_Decision_Tree cluster_1 Decision Process Start Crude Conjugate Is_Protein Is the conjugate a protein/biomolecule? Start->Is_Protein SEC_Dialysis Size-Exclusion or Dialysis Is_Protein->SEC_Dialysis Yes Silica_Chrom Silica Gel Chromatography Is_Protein->Silica_Chrom No (Small Molecule) Need_DAR_Sep Need to separate by degree of labeling? SEC_Dialysis->Need_DAR_Sep Recrystallize Recrystallization (optional) Silica_Chrom->Recrystallize HIC_IEX HIC or IEX Need_DAR_Sep->HIC_IEX Yes Final_Product Pure Conjugate Need_DAR_Sep->Final_Product No HIC_IEX->Final_Product Recrystallize->Final_Product

Caption: Decision tree for selecting a purification strategy.

References

  • Das, B., Lingaiah, M., Damodar, K., & Bhunia, N. (2011). A Novel and Efficient Protocol for the Synthesis of Vinyl Sulfones. Synthesis, 2011(17), 2741-2744.
  • Forristal, I. (2005). Vinyl Sulfones. In Science of Synthesis (Vol. 24, pp. 195-220). Thieme.
  • Friedman, M., & Finley, J. W. (1975). The reaction of proteins with vinyl compounds. International Journal of Peptide and Protein Research, 7(5), 481-486.
  • Morpurgo, M., Veronese, F. M., Kachen, A., & Harris, J. M. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.
  • Santoyo-González, F., & Uriel, C. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 8(1), 43-54.
  • Simpkins, N. S. (1990). The chemistry of vinyl sulfones. Tetrahedron, 46(19), 6951-6984.
  • Taniguchi, N. (2011).
  • Wang, Y., Xiong, G., Zhang, C., & Chen, Y. (2021). Regioselective Radical Reactions of β-Alkyl Nitroalkenes with Sulfonyl Hydrazides: Access to Allyl and Vinyl Sulfones. The Journal of Organic Chemistry, 86(5), 4018–4026.
  • Liu, Z., & Zhang, J. (2014). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. ACS Chemical Biology, 9(5), 1159-1168.
  • MDPI. (2022). Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. Molecules, 27(15), 4987.

Sources

Technical Guide: Optimizing Cellular Assays for 2-Ethenylsulfonylethanol (VSE) & Vinyl Sulfone Probes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Assay Development Leads From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Non-Specific Binding and Reactivity in VSE-Based Cellular Assays

Executive Summary: The Vinyl Sulfone Challenge[1]

2-Ethenylsulfonylethanol (VSE) and its derivatives function as Michael acceptors . In cellular assays, their utility relies on forming stable covalent bonds with nucleophilic residues (primarily Cysteine, but also Lysine and Histidine) on a target protein.

However, the vinyl sulfone warhead is promiscuous. It does not distinguish between your target cysteine and the abundant thiols present in the cellular environment—specifically Glutathione (GSH) and Serum Albumin .

This guide addresses the three most common failure modes in VSE assays:

  • False Positives/Toxicity: Caused by intracellular GSH depletion.

  • Loss of Potency: Caused by the "Albumin Sink" effect in culture media.

  • High Background: Caused by non-specific alkylation of abundant cytoskeletal proteins.

Mechanism of Action & Interference

To troubleshoot, you must visualize the competition occurring in your well. The VSE warhead is being pulled in three directions.

VSE_Mechanism VSE 2-Ethenylsulfonylethanol (VSE Probe) Target Target Protein (Specific Cys) VSE->Target Slow, Specific Covalent Bond GSH Glutathione (GSH) (Cytosolic Sponge) VSE->GSH Fast, Non-Specific Depletion Albumin Serum Albumin (BSA/FBS) (Extracellular Sink) VSE->Albumin Sequestration Signal Specific Assay Signal Target->Signal Toxicity Oxidative Stress / Cell Death GSH->Toxicity If GSH < 50%

Figure 1: The Competitive Landscape of VSE. The probe must bypass the "Albumin Sink" and the "GSH Sponge" to reach the Target.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a loss of potency when moving from biochemical to cellular assays."

Diagnosis: The Albumin Sink Effect . Vinyl sulfones react with serum albumin (BSA or FBS) in your media. Albumin contains a free cysteine (Cys34) and multiple lysines that can scavenge your probe before it enters the cell.

Solution:

  • Serum Shift Assay: Perform your dose-response curves in 10% FBS vs. 0.1% FBS (or serum-free media) for a short duration (1–4 hours). If potency improves significantly in low serum, your probe is binding albumin.

  • Protocol Adjustment:

    • Pulse-treat cells in Opti-MEM (Reduced Serum Media) for 1–2 hours.

    • Wash cells with PBS.[1]

    • Replace with full growth media for the remainder of the experiment.

    • Why? Covalent binding is irreversible. Once the target is engaged during the pulse, you don't need the probe in the media anymore.

Issue 2: "My treated cells are dying, but not due to target inhibition."

Diagnosis: Glutathione (GSH) Depletion . Vinyl sulfones are electrophiles. If they react too fast, they deplete the cell's antioxidant reservoir (GSH), leading to ferroptosis or oxidative apoptosis. This mimics "drug potency" but is actually non-specific toxicity.

Solution: The GSH Rescue Control Run a parallel viability assay with N-Acetyl Cysteine (NAC) or Glutathione Ethyl Ester .

ConditionObservationConclusion
VSE OnlyCell DeathBaseline Toxicity
VSE + NAC (2mM)Cell SurvivalToxicity was due to GSH depletion (Off-Target)
VSE + NAC (2mM)Cell DeathToxicity is likely On-Target (or non-GSH mechanism)
Issue 3: "I see high background noise in Western Blots or Imaging."

Diagnosis: Non-Specific Alkylation . Unlike reversible inhibitors, VSE forms permanent bonds. If you use standard "gentle" wash buffers, non-specifically bound probe (on Actin, Tubulin, etc.) will not wash off.

Solution: High-Stringency Washing Because your specific signal is covalent, you can use harsh wash conditions that would strip reversible probes.

Protocol:

  • Lysis/Wash Buffer: Add 1% SDS or 8M Urea to your lysis or wash buffer.

  • Heat: Boil samples for 5–10 minutes.

  • Rationale: The covalent bond (C-S or C-N) is stable to heat and denaturation. Non-covalent "sticky" interactions are not. If the band disappears after boiling in SDS, it was non-specific.

Comparative Reactivity Data

Understanding where VSE stands compared to other "warheads" helps in assay design.

Warhead TypeReactivityStability (

in PBS)
Selectivity RiskRecommended Assay Window
Acrylamide HighModerateHigh (reacts with many Cys)< 1 Hour
Vinyl Sulfone (VSE) Moderate High Moderate (GSH sensitive) 1 – 6 Hours
Chloroacetamide Very HighLowVery High (Promiscuous)Not Recommended

Data synthesized from covalent inhibitor profiling studies [1, 2].[1]

Decision Tree for Assay Optimization

Use this logic flow to standardize your troubleshooting process.

Troubleshooting_Flow Start Start: Non-Specific Binding Issue Check_Serum Is potency lower in 10% FBS vs Serum-Free? Start->Check_Serum Serum_Fix Action: Use Pulse-Chase Protocol in Opti-MEM Check_Serum->Serum_Fix Yes Check_Tox Is toxicity rescued by NAC addition? Check_Serum->Check_Tox No Tox_Fix Action: Probe is too reactive. Re-design or lower concentration. Check_Tox->Tox_Fix Yes Check_Wash Does signal survive boiling/SDS wash? Check_Tox->Check_Wash No Wash_Fix Action: Increase Wash Stringency (Add 0.1% SDS to wash) Check_Wash->Wash_Fix No Valid Validated Specific Signal Check_Wash->Valid Yes

Figure 2: Step-by-step logic for isolating the source of non-specific behavior.

References

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Source: Polymer Chemistry (RSC) Citation Context: Defines the kinetic selectivity of vinyl sulfones over acrylates, supporting the "Moderate Reactivity" claim in Section 4.

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Source: MDPI (Molecules) Citation Context: Correlates Michael acceptor reactivity with GSH half-life (

    
    ), validating the GSH depletion mechanism described in Section 2 and 3.
    
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Source: Bioconjugate Chemistry (ACS) Citation Context: Establishes the interaction between sulfone linkers and serum albumin, supporting the "Albumin Sink" troubleshooting in Section 3.

  • Effect of glutathione depletion on sulfate activation and sulfate ester formation in rats. Source: Biochemical Pharmacology (PubMed) Citation Context: Provides the physiological basis for GSH depletion toxicity when electrophiles are introduced to a biological system.

Sources

Validation & Comparative

Characterization of 2-Ethenylsulfonylethanol (Vinyl Sulfone)-Modified Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-Ethenylsulfonylethanol-modified proteins by SDS-PAGE and Western blot

Executive Summary

2-Ethenylsulfonylethanol (VSE) , also known as 2-(vinylsulfonyl)ethanol, represents the class of vinyl sulfone (VS) reagents used for irreversible protein modification. Unlike the more common maleimide reagents, which form reversible thiosuccinimide adducts susceptible to retro-Michael exchange in plasma, VSE forms an exceptionally stable thioether bond with cysteine residues.

This guide details the characterization of VSE-modified proteins using SDS-PAGE and Western Blot. Because VSE itself is a small molecule (~136 Da) that does not induce a significant molecular weight shift, its characterization requires specific competition assays and stability benchmarking against maleimide alternatives.

Key Technical Insight: The primary advantage of VSE is its resistance to reduction by physiological thiols (e.g., Glutathione), making it superior for developing stable Antibody-Drug Conjugates (ADCs) or long-circulating biologics.

Chemical Mechanism & Reaction Logic

The reaction between a protein cysteine and 2-ethenylsulfonylethanol is a 1,4-Michael addition . This reaction is pH-dependent and slower than maleimide conjugation, requiring careful control of the buffer environment to ensure specificity.

Mechanism Diagram

The following diagram illustrates the reaction pathway and the critical "Competition Assay" logic used to verify modification by SDS-PAGE/Western Blot.

VSE_Modification_Workflow Protein Reduced Protein (Free -SH) Reaction Michael Addition (pH 7.5 - 8.0) Protein->Reaction VSE 2-Ethenylsulfonylethanol (Vinyl Sulfone) VSE->Reaction Maleimide Reporter Probe (Biotin-Maleimide) Assay Competition Step (Add Biotin-Maleimide) Maleimide->Assay Modified VSE-Capped Protein (Stable Thioether) Reaction->Modified Slow, Irreversible Modified->Assay Result_Pos Western Blot: NO BAND (Successful VSE Mod) Assay->Result_Pos Sites Blocked Result_Neg Western Blot: STRONG BAND (Failed VSE Mod) Assay->Result_Neg Sites Free

Figure 1: Logical workflow for characterizing VSE modification. Since VSE is "silent" on blots, success is defined by the inability of a secondary reporter (Maleimide) to bind.

Comparative Analysis: VSE vs. Alternatives

The choice between Vinyl Sulfone (VSE) and Maleimide or Iodoacetamide (IAA) dictates the stability and speed of the protocol.

Table 1: Performance Comparison of Cysteine Modification Reagents
Feature2-Ethenylsulfonylethanol (Vinyl Sulfone) Maleimide (e.g., NEM, SMCC) Iodoacetamide (IAA)
Reaction Type Michael Addition (Irreversible)Michael Addition (Reversible)Nucleophilic Substitution (Irreversible)
Bond Stability High: Stable in plasma/GSH. No retro-Michael.Moderate: Susceptible to exchange with albumin/GSH.High: Stable, but reagent is light sensitive.
Reaction Rate Slow (

). Requires hours.[1]
Fast (

). Requires minutes.
Moderate.
Specificity (pH) High for Cys at pH 7.0–8.0. Reacts with Lys > pH 9.0.High for Cys at pH 6.5–7.5. Reacts with Lys > pH 8.0.High for Cys, but can alkylate Lys/His if excess used.
Detection Indirect (Competition Assay) or Mass Spec.[2]Direct (Shift if large) or Indirect.Mass Spec (Carbamidomethylation +57 Da).
Best Use Case Long-term stability (ADCs, in vivo probes).Quick labeling for immediate in vitro use.Proteomics (Peptide mapping).

Experimental Protocols

Protocol A: Synthesis of VSE-Modified Protein

Objective: To irreversibly cap free cysteine residues with 2-ethenylsulfonylethanol.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (Avoid amine buffers like Tris if pH > 8.0).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) – Preferred over DTT as TCEP does not contain thiols that compete for VSE.

  • VSE Stock: 500 mM 2-ethenylsulfonylethanol in DMSO.

Step-by-Step:

  • Reduction: Dilute protein to 1 mg/mL. Add TCEP to a final concentration of 5 mM. Incubate for 30 min at Room Temperature (RT). Do not remove TCEP; it is compatible with VS chemistry.

  • Modification: Add VSE stock to the reduced protein.

    • Molar Ratio: Use 20–50x molar excess of VSE over protein thiols. (VS kinetics are slow; excess drives the reaction).

  • Incubation: Incubate for 2–4 hours at 37°C or overnight at RT .

    • Note: Unlike maleimides (which react in mins), VS requires time.

  • Quenching: Add excess DTT (50 mM) or simply dialyze/desalt to remove unreacted VSE.

Protocol B: The "Self-Validating" Competition Western Blot

Objective: To prove VSE modification occurred by demonstrating the loss of thiol reactivity.

Concept: If VSE has successfully modified the protein, a subsequent treatment with Biotin-PEG-Maleimide will fail to label the protein.

Workflow:

  • Sample Preparation:

    • Tube 1 (Control): Reduced Protein + Buffer (No VSE).

    • Tube 2 (Test): Reduced Protein + VSE (from Protocol A).

  • Challenge Step: Add Biotin-Maleimide (10x molar excess) to both tubes. Incubate for 30 min at RT.

  • SDS-PAGE:

    • Mix samples with non-reducing SDS loading buffer (boiling is optional but recommended).

    • Load 10 µg per lane on a 4-12% Bis-Tris gel.

  • Western Blot:

    • Transfer to PVDF/Nitrocellulose.

    • Block with 5% BSA (Avoid milk if it contains biotin).

    • Probe: Streptavidin-HRP (1:5000).

    • Detection: ECL Chemiluminescence.

Interpretation:

  • Lane 1 (Control): Strong Band. (Cysteines were free -> Biotin-Maleimide bound -> Signal).

  • Lane 2 (Test): No Band / Faint Band. (Cysteines were capped by VSE -> Biotin-Maleimide blocked -> No Signal).

Stability Benchmarking (The "Glutathione Challenge")

To demonstrate the superior stability of VSE over Maleimide (critical for drug development), perform the Glutathione (GSH) Challenge .

Protocol:

  • Prepare VSE-modified protein (using a VSE-Biotin tag for detection) and Maleimide-modified protein (Maleimide-Biotin).

  • Incubate both conjugates in 10 mM Glutathione (mimicking intracellular concentration) at 37°C.

  • Take aliquots at t=0, 24h, 48h, and 7 days.

  • Run SDS-PAGE and Western Blot (Streptavidin-HRP).

Expected Results:

  • Maleimide-Biotin: Signal intensity decreases over time (Retro-Michael addition transfers the biotin tag to Glutathione).

  • VSE-Biotin: Signal intensity remains constant (Thioether bond is stable).

References

  • Santos-Aberturas, J. et al. (2018). "Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels." Polymers, 10(9), 976. [Link]

    • Validates the stability of vinyl sulfone-thiol bonds compared to maleimides in hydrogel applic
  • Fontaine, S. D. et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry, 25(10), 1884–1890. [Link]

    • Demonstrates the superior stability of sulfone linkers in human plasma compared to maleimides.
  • Morpurgo, M. et al. (1996).[3] "Preparation and characterization of poly(ethylene glycol) vinyl sulfone." Bioconjugate Chemistry, 7(3), 363–368. [Link]

    • Foundational text on the pH specificity of vinyl sulfones for cysteines vs lysines.
  • Koniev, O. & Wagner, A. (2015). "Developments and recent advancements in the field of conjugation reactions." Chemical Society Reviews, 44(15), 5495-5551. [Link]

    • Comprehensive review comparing Michael addition kinetics and stability of various cysteine-reactive groups.

Sources

A Comparative Kinetic Analysis for Bioconjugation: 2-Ethenylsulfonylethanol vs. Maleimides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of chemical linkage is paramount to the efficacy and stability of the final product.[1][2] Among the array of thiol-reactive chemistries, the Michael addition reaction stands out for its utility under physiological conditions.[3] This guide provides an in-depth comparative analysis of the reaction kinetics of two prominent Michael acceptors: 2-ethenylsulfonylethanol, a representative vinyl sulfone, and the widely utilized maleimide functional group. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to make informed decisions for their bioconjugation strategies.

The Michael Addition: A Cornerstone of Thiol-Specific Bioconjugation

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In the context of bioconjugation, the sulfhydryl group of a cysteine residue, present as the thiolate anion at physiological pH, acts as the nucleophile, attacking the electron-deficient double bond of a Michael acceptor.[4] This reaction is highly valued for its chemoselectivity towards thiols, especially within a complex biological milieu.[5]

Maleimides: The Established Standard with a Caveat

Maleimides have long been a dominant tool in the bioconjugation toolbox due to their rapid reaction kinetics and high specificity for thiols under mild conditions.[1] The reaction proceeds efficiently at a neutral pH, forming a stable succinimidyl thioether linkage.[4]

The thiol-maleimide reaction is a classic Michael addition.[3] A thiol group, typically from a cysteine residue, attacks one of the carbon atoms of the maleimide's double bond, which is rendered electrophilic by the two adjacent carbonyl groups.[4] This reaction is exceptionally fast, with the reaction rate of maleimides with thiols being approximately 1,000 times faster than with amines at a neutral pH.[6]

The reaction is highly pH-dependent. The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5, where the reaction is highly chemoselective for thiols.[6] Above pH 7.5, the competitive reaction with primary amines, such as the side chain of lysine, becomes more significant.[6] Conversely, at acidic pH, the concentration of the reactive thiolate species decreases, slowing down the reaction.[7]

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide R-N(C=O)CH=CH(C=O) Thioether_Adduct Thiosuccinimide Adduct Stable Covalent Bond Maleimide->Thioether_Adduct Thiol Thiol R'-SH Thiol->Thioether_Adduct Michael Addition (pH 6.5-7.5)

Caption: Reaction schematic for maleimide-thiol conjugation.

A significant drawback of maleimide-based conjugates is the reversibility of the Michael addition, known as a retro-Michael reaction.[6][7] This can lead to the exchange of the conjugated thiol with other thiols present in the biological environment, such as glutathione.[8] In the context of ADCs, this phenomenon, often termed "payload migration," can result in off-target toxicity and reduced therapeutic efficacy.[1][6] While hydrolysis of the thiosuccinimide ring can lead to a more stable product, this process is often slow under physiological conditions.[9]

2-Ethenylsulfonylethanol: A Stable Alternative

2-Ethenylsulfonylethanol is a member of the vinyl sulfone class of compounds, which are also effective Michael acceptors for thiol conjugation. They offer a compelling alternative to maleimides, primarily due to the enhanced stability of the resulting thioether bond.

Similar to maleimides, vinyl sulfones react with thiols via a Michael addition mechanism. The sulfone group is strongly electron-withdrawing, which activates the vinyl group for nucleophilic attack by a thiolate anion.[10] This reaction typically proceeds under slightly alkaline conditions, around pH 8, to form a stable β-thiosulfonyl linkage, which is a thioether bond.[11]

Compared to maleimides, the reaction of vinyl sulfones with thiols is generally slower. However, vinyl sulfones have been shown to be significantly more reactive than other Michael acceptors like acrylates.[10][12] The resulting thioether sulfone is hydrolytically stable and not susceptible to the retro-Michael reaction that plagues maleimide conjugates.[10][13] This irreversible nature is a major advantage for applications requiring long-term stability in vivo.[13]

Vinyl_Sulfone_Reaction cluster_reactants Reactants cluster_product Product Vinyl_Sulfone 2-Ethenylsulfonylethanol CH2=CHSO2CH2CH2OH Thioether_Adduct Stable Thioether Adduct R'-S-CH2CH2SO2CH2CH2OH Vinyl_Sulfone->Thioether_Adduct Thiol Thiol R'-SH Thiol->Thioether_Adduct Michael Addition (pH ~8)

Caption: Reaction schematic for 2-ethenylsulfonylethanol-thiol conjugation.

Head-to-Head Comparison: Reaction Kinetics and Adduct Stability

The choice between 2-ethenylsulfonylethanol and maleimides hinges on a trade-off between reaction speed and conjugate stability.

Feature2-Ethenylsulfonylethanol (Vinyl Sulfone)Maleimide
Reaction Mechanism Michael AdditionMichael Addition
Optimal pH ~ 8.0[11]6.5 - 7.5[6]
Reaction Rate ModerateFast[14]
Thiol Selectivity High[10]Very High (within optimal pH range)[6]
Adduct Stability High (Irreversible)[10][13]Moderate (Reversible via retro-Michael)[6][7]
Side Reactions Reaction with amines at higher pHReaction with amines above pH 7.5[6]
Experimental Protocol: Comparative Kinetic Analysis via Pseudo-First-Order Kinetics

To empirically determine and compare the reaction kinetics of 2-ethenylsulfonylethanol and a maleimide derivative with a model thiol (e.g., N-acetylcysteine), a pseudo-first-order kinetic analysis is a robust and straightforward approach.[15][16] This method simplifies the rate law by using a large excess of one reactant, making its concentration effectively constant throughout the reaction.[17]

To determine the second-order rate constants for the reaction of 2-ethenylsulfonylethanol and a maleimide derivative with N-acetylcysteine at a defined pH and temperature.

  • 2-Ethenylsulfonylethanol

  • Maleimide derivative (e.g., N-ethylmaleimide)

  • N-acetylcysteine

  • Phosphate buffer (pH 7.4)

  • Borate buffer (pH 8.0)

  • UV-Vis Spectrophotometer

  • Stopped-flow apparatus (optional, for very fast reactions)

  • Anhydrous DMSO

Experimental_Workflow Start Start: Prepare Stock Solutions Step1 Step1 Start->Step1 Step2 Step 2: Monitor Reaction Progress - Measure decrease in thiol concentration - Use Ellman's reagent (DTNB) assay Step1->Step2 Step3 Step 3: Data Analysis - Plot ln([Thiol]t/[Thiol]0) vs. time - Determine k_obs from the slope Step2->Step3 Step4 Step 4: Determine Second-Order Rate Constant (k2) - Plot k_obs vs. [Michael Acceptor] - k2 is the slope of this second plot Step3->Step4 End End: Compare k2 values Step4->End

Caption: Workflow for comparative kinetic analysis.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of N-acetylcysteine in the appropriate buffer (phosphate for maleimide, borate for vinyl sulfone).

    • Prepare a series of stock solutions of 2-ethenylsulfonylethanol and the maleimide derivative in anhydrous DMSO at concentrations ranging from 100 mM to 1 M.

  • Kinetic Measurements:

    • Equilibrate the reaction buffers and spectrophotometer to the desired temperature (e.g., 25°C).

    • For each kinetic run, prepare a reaction mixture in a cuvette containing the appropriate buffer and a final concentration of N-acetylcysteine (e.g., 0.1 mM).

    • Initiate the reaction by adding a small volume of the Michael acceptor stock solution to achieve a final concentration that is in large excess (at least 10-fold) over the thiol concentration (e.g., 1 mM, 2 mM, 5 mM, 10 mM).

    • Immediately monitor the decrease in the concentration of the free thiol over time. A convenient method is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product that can be monitored spectrophotometrically at 412 nm.

  • Data Analysis:

    • For each concentration of the Michael acceptor, plot the natural logarithm of the ratio of the thiol concentration at time t to the initial thiol concentration (ln([Thiol]t/[Thiol]0)) versus time.

    • This plot should yield a straight line, the negative slope of which is the observed pseudo-first-order rate constant (kobs).

    • Repeat this for each concentration of the Michael acceptor.

  • Determination of the Second-Order Rate Constant:

    • Plot the calculated kobs values against the corresponding concentrations of the Michael acceptor.

    • This plot should also be linear, and the slope of this line is the second-order rate constant (k2) for the reaction.

Conclusion and Field-Proven Insights

The choice between 2-ethenylsulfonylethanol and maleimides is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

  • For applications demanding rapid conjugation and where some degree of instability can be tolerated or mitigated, maleimides remain a viable and powerful option. Their fast kinetics at physiological pH are advantageous for labeling proteins that may be sensitive to prolonged exposure to reagents or non-ideal pH conditions.

  • For the development of long-circulating therapeutics like ADCs, where conjugate stability is paramount to ensuring efficacy and minimizing off-target effects, 2-ethenylsulfonylethanol and other vinyl sulfones present a more robust solution. The irreversible nature of the thioether bond they form provides a level of stability that maleimides cannot reliably offer without subsequent chemical modification.[13]

Ultimately, a thorough understanding of the reaction kinetics and stability profiles of these two classes of reagents, supported by empirical data generated through protocols such as the one described, will empower researchers to design and synthesize more effective and reliable bioconjugates.

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